CPI-1328
描述
属性
分子式 |
C28H36ClN3O4S |
|---|---|
分子量 |
546.1 g/mol |
IUPAC 名称 |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
InChI 键 |
JBITZLMCDYBANM-WOLMIXIISA-N |
手性 SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
规范 SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CPI-1328: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of CPI-1328, a second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This document synthesizes publicly available preclinical data to offer a detailed understanding of its biochemical activity, cellular effects, and the underlying signaling pathways.
Executive Summary
This compound is a highly potent and selective small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). With a femtomolar binding affinity, this compound demonstrates a significantly extended residence time on its target compared to first-generation EZH2 inhibitors. Its mechanism of action is centered on the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site on EZH2, leading to a profound and sustained reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification results in the derepression of PRC2 target genes, including tumor suppressors, thereby inhibiting the proliferation of cancer cells dependent on EZH2 activity. Preclinical studies in lymphoma xenograft models have shown that this compound induces dose-dependent tumor regression, highlighting its potential as a therapeutic agent.
The EZH2 Signaling Pathway and Point of Inhibition
The PRC2 complex plays a pivotal role in epigenetic regulation and is primarily composed of four core subunits: EZH2, Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-binding protein 48 (RbAp48). EZH2 is the enzymatic engine of this complex, responsible for transferring a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3. The resulting H3K27me3 mark is a key signal for transcriptional repression.
This compound, as a pyridone-containing small molecule, is designed to be a SAM-competitive inhibitor. It occupies the SAM-binding pocket within the SET domain of EZH2, thereby preventing the binding of the endogenous cofactor and halting the methyltransferase activity of the PRC2 complex. This leads to a global decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Biochemical Potency and Kinetic Parameters
| Parameter | Value | Notes |
| Ki | 63 fM | A measure of the inhibitor's binding affinity to EZH2. |
| kon | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Association rate constant, indicating how quickly the inhibitor binds to EZH2. |
| Residence Time (τ) | 4400 ± 200 hours | A measure of how long the inhibitor remains bound to EZH2, significantly longer than first-generation inhibitors.[1] |
Table 2: In Vivo Efficacy in KARPAS-422 Xenograft Model
| Treatment Group | Dose | Change in H3K27me3 Levels (Day 12) | Tumor Growth Inhibition |
| This compound | 10 mg/kg QD | 43% reduction | Tumor regression observed around Day 12.[1][2][3] |
| This compound | 25 mg/kg QD | 89% reduction | Rapid tumor regression observed around Day 5.[1][2][3] |
| Tazemetostat | 25 mg/kg QD | No significant reduction | 49% reduction in tumor volume relative to vehicle. |
Experimental Protocols
The following are representative protocols for key experiments used to characterize EZH2 inhibitors like this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.
Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct inhibition of EZH2 enzymatic activity.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K27me3 antibody labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 4 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of SAM in assay buffer.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing the donor-labeled anti-H3K27me3 antibody and the acceptor-conjugated streptavidin in a suitable detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio and determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Cellular Activity Assessment: H3K27me3 Quantification by Meso Scale Discovery (MSD) ELISA
This protocol quantifies the reduction of global H3K27me3 levels in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
MSD Human Total Histone H3 and H3K27me3 Assay Kits
-
MSD compatible plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for 72-96 hours.
-
-
Lysate Preparation:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
ELISA:
-
Follow the manufacturer's protocol for the MSD assay kits. This typically involves adding the cell lysates to plates pre-coated with capture antibodies for total H3 and H3K27me3.
-
Add detection antibodies and read the plates on an MSD instrument.
-
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal for each sample. Calculate the percentage reduction in H3K27me3 levels relative to the vehicle-treated control to determine the EC50 value.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel EZH2 inhibitor.
Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, characterized by its exceptional potency and prolonged target engagement. Its SAM-competitive mechanism of action provides a clear rationale for its observed anti-tumor activity in preclinical models. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working on epigenetic therapies targeting the PRC2 complex. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
CPI-1328: A Potent EZH2 Inhibitor with Femtomolar Affinity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CPI-1328 is a second-generation, highly potent, and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] Its exceptional binding affinity, with a dissociation constant (Ki) in the femtomolar range, and extended residence time on the target protein distinguish it from earlier EZH2 inhibitors.[3][4] This guide provides a comprehensive overview of the biochemical properties of this compound, the experimental protocols for its characterization, and the underlying signaling pathway it modulates.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against EZH2 has been meticulously quantified through various biochemical and cellular assays. The key parameters are summarized in the table below, providing a comparative view of its potency and kinetic properties.
| Parameter | Value | Description | Reference |
| Ki | 63 fM | Dissociation constant, a measure of binding affinity to EZH2. | [1][2][3] |
| k-on | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Association rate constant, the rate at which this compound binds to EZH2. | [3][4] |
| τ (Residence Time) | 4400 ± 200 h | The duration for which this compound remains bound to EZH2. | [3][4] |
| Cellular H3K27me3 EC50 | ~1 nM (HeLa cells) | The concentration of this compound that causes a 50% reduction in H3K27 trimethylation in HeLa cells. | [3] |
| GI50 (KARPAS-422 cells) | Correlates with pKi | The concentration of this compound that causes 50% inhibition of cell growth in KARPAS-422 lymphoma cells, showing a strong correlation with its binding affinity. | [3][5] |
EZH2 Signaling Pathway and Inhibition by this compound
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes the core components EED and SUZ12.[6][7] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[6][7] This silencing of target genes, including tumor suppressors, is critical for normal development and cell differentiation.[6][7] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and uncontrolled cell proliferation.[6][7] this compound acts as a competitive inhibitor, binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27 and blocking gene silencing.[8]
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the remarkable potency of this compound involved specialized biochemical assays designed to measure high-affinity interactions and long residence times.
TR-FRET Binding Assay for Kinetic Characterization
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay was employed to determine the kinetic parameters of this compound.[3][4] This method allows for the direct measurement of inhibitor binding to the PRC2 complex.
Experimental Workflow:
-
Complex Formation: A biotinylated EZH2 inhibitor (tracer) is incubated with the pentameric PRC2 complex, allowing them to bind and form a complex.
-
Detection Reagent Addition: Streptavidin-Europium (donor fluorophore) and an anti-PRC2 antibody conjugated to Allophycocyanin (acceptor fluorophore) are added to the complex.
-
TR-FRET Signal Generation: When the donor and acceptor are in close proximity due to the formation of the PRC2-tracer complex, excitation of the Europium donor results in energy transfer to the Allophycocyanin acceptor, generating a TR-FRET signal.
-
Dissociation Measurement: The dissociation of the tracer from PRC2 is initiated by the addition of a high concentration of a non-biotinylated competitor inhibitor (like this compound). The decay of the TR-FRET signal over time is monitored to determine the dissociation rate (k-off).
-
Association Measurement: To measure the association rate (k-on), the PRC2 complex is incubated with the detection reagents first, and the binding reaction is initiated by the addition of the biotinylated tracer. The increase in the TR-FRET signal over time is monitored.
Caption: Workflow for the TR-FRET based EZH2 binding assay.
Cellular Assays for H3K27me3 Inhibition
To assess the cellular activity of this compound, its ability to inhibit the methylation of H3K27 in a cellular context was measured.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., HeLa or KARPAS-422) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of H3K27me3 and total Histone H3 (as a loading control) are quantified using either Western blotting or an ELISA-based method.
-
Data Analysis: The H3K27me3 signal is normalized to the total Histone H3 signal. The normalized values are then plotted against the inhibitor concentration to determine the EC50 value.[3][5]
These detailed protocols and the robust quantitative data underscore the exceptional potency and prolonged target engagement of this compound, making it a valuable tool for further research into the role of EZH2 in health and disease and a promising candidate for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
CPI-1328: A Technical Guide to a Potent and Long-Residence Time EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of CPI-1328, a second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.
Introduction
This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound was developed to exhibit an extended drug-target residence time, leading to improved biological activity.[2]
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the following properties:
| Property | Value |
| CAS Number | 2390367-27-6 |
| Molecular Formula | C₂₈H₃₆ClN₃O₄S |
| Molecular Weight | 546.12 g/mol |
| SMILES | CC1=C2C(CCN(CC3=C(SC)C=C(C)NC3=O)C2=O)=C(Cl)C4=C1O--INVALID-LINK--C)CC5">C@(C)O4 |
| Appearance | Solid |
Chemical Structure:
Discovery and Rational Design
The discovery of this compound was a result of a rational design strategy aimed at improving the potency of earlier EZH2 inhibitors. The key innovation was the conformational restriction of an amide linker present in a predecessor molecule.[2] This rigidification of the chemical scaffold led to a significant increase in the drug-target residence time, a measure of how long the inhibitor remains bound to its target.[2] This prolonged engagement with EZH2 translates to a more sustained inhibition of its methyltransferase activity and, consequently, enhanced anti-tumor efficacy.[2]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of EZH2 within the PRC2 complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
EZH2 in Transcriptional Repression and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in cell identity, proliferation, and differentiation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its primary function is to mediate the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptional repression. Dysregulation of EZH2, through overexpression or mutation, is a common feature in a wide array of human cancers, where it often contributes to tumor initiation, progression, and metastasis by silencing tumor suppressor genes. This document provides an in-depth technical overview of EZH2's function in transcriptional repression, its multifaceted role in oncology, quantitative data on its dysregulation and therapeutic targeting, detailed experimental methodologies for its study, and visualizations of key signaling pathways.
The Core Function of EZH2: A Key Epigenetic Silencer
EZH2 is the enzymatic engine of the Polycomb Repressive Complex 2 (PRC2), a highly conserved protein complex essential for epigenetic gene silencing.[1][2] The core PRC2 complex consists of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[3][4][5] Accessory proteins such as RbAp46/48 and AEBP2 can also associate with the complex to modulate its activity and recruitment to chromatin.[3][6]
The canonical function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3, leading to mono-, di-, and ultimately trimethylation (H3K27me3).[1][7][8] This H3K27me3 mark is a key repressive signal that leads to chromatin compaction and the silencing of target gene expression.[1][4] The PRC2 complex, through EZH2's methyltransferase activity, plays a pivotal role in fundamental biological processes including embryonic development, cell fate decisions, and the maintenance of stem cell pluripotency.[3]
References
- 1. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in EZH2 are associated with poor prognosis for patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Silencing Stamp: An In-depth Technical Guide to the Role of H3K27 Trimethylation in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a pivotal epigenetic modification fundamentally associated with transcriptional repression. This post-translational modification, primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2), acts as a key signaling hub in the intricate network of gene regulation. Its presence on chromatin is a hallmark of facultative heterochromatin, regions of the genome that are dynamically silenced to control cell fate decisions during development, maintain cellular identity, and respond to environmental cues. Dysregulation of H3K27me3 is a common feature in a multitude of human diseases, most notably cancer and neurological disorders, making the enzymes that write, read, and erase this mark attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms governing H3K27me3-mediated gene silencing, its diverse biological roles, and the cutting-edge methodologies used for its study.
The Molecular Machinery of H3K27 Trimethylation
The deposition and removal of H3K27me3 is a tightly regulated process orchestrated by specific enzymes that act as "writers" and "erasers" of this epigenetic mark.
The "Writer": Polycomb Repressive Complex 2 (PRC2)
The primary enzyme responsible for mono-, di-, and trimethylation of H3K27 is the Polycomb Repressive Complex 2 (PRC2) .[1][2] The core components of the PRC2 complex are:
-
EZH2 (Enhancer of zeste homolog 2) or EZH1: The catalytic subunit containing a SET domain that transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 of histone H3.[2][3][4] EZH2 is the more catalytically active of the two and is frequently overexpressed in various cancers.[3][5]
-
EED (Embryonic ectoderm development): A core structural component that binds to the trimethylated H3K27 mark, a mechanism that is thought to facilitate the spreading of H3K27me3 across chromatin domains.[1][2]
-
SUZ12 (Suppressor of zeste 12): A zinc-finger protein that is essential for the structural integrity and catalytic activity of the PRC2 complex.[1][2][6]
-
RbAp46/48 (Retinoblastoma-binding protein 46/48): Histone-binding proteins that contribute to the stability and activity of the complex.[7]
The catalytic activity of PRC2 is allosterically activated by the binding of its EED subunit to existing H3K27me3 marks, creating a positive feedback loop that propagates the silenced chromatin state.[1]
The "Erasers": H3K27 Demethylases
The reversibility of H3K27me3 is critical for dynamic gene regulation and is mediated by the Jumonji C (JmjC) domain-containing histone demethylases.[8][9] The two primary H3K27 demethylases are:
-
UTX (Ubiquitously transcribed tetratricopeptide repeat, X chromosome), also known as KDM6A: This enzyme specifically removes di- and trimethyl marks from H3K27.[8][9]
-
JMJD3 (Jumonji domain-containing 3), also known as KDM6B: Similar to UTX, JMJD3 is a specific H3K27 demethylase.[8][9]
The activity of these demethylases allows for the reactivation of PRC2-target genes, a process essential for cellular differentiation and response to signaling pathways.[10][11][12]
Mechanism of H3K27me3-Mediated Gene Silencing
H3K27me3 does not directly inhibit transcription but rather serves as a platform to recruit other repressive complexes, leading to chromatin compaction and transcriptional silencing. The canonical pathway for H3K27me3-mediated gene silencing involves a hierarchical recruitment of Polycomb complexes.
First, PRC2 is recruited to specific genomic loci, where it deposits the H3K27me3 mark.[13] This repressive mark is then recognized and bound by the chromodomain of Polycomb Repressive Complex 1 (PRC1).[13] PRC1, in turn, catalyzes the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), which further contributes to chromatin compaction and the inhibition of transcriptional machinery.[1]
Biological Roles of H3K27 Trimethylation
The dynamic regulation of H3K27me3 is crucial for a wide array of biological processes, from early embryonic development to the maintenance of adult tissue homeostasis.
Development and Differentiation
During embryonic development, H3K27me3 is instrumental in silencing lineage-inappropriate genes, thereby guiding cell fate decisions.[14][15][16] Pluripotent embryonic stem cells (ESCs) are characterized by "bivalent" promoters, which are simultaneously marked by the activating H3K4me3 and the repressive H3K27me3 modifications.[7][17] This bivalent state is thought to poise developmental genes for rapid activation or stable repression upon differentiation cues.[7][17] As cells differentiate, these bivalent domains resolve into either a fully active (H3K4me3 only) or a fully repressed (H3K27me3 only) state, depending on the cell lineage.[18] The removal of H3K27me3 by demethylases like JMJD3 and UTX is essential for the activation of key developmental genes and proper differentiation.[11][12][16] For instance, the depletion of H3K27me3 is required to promote myogenic transcription in porcine satellite cells.[19]
X-Chromosome Inactivation
In female mammals, one of the two X chromosomes is transcriptionally silenced to ensure dosage compensation between sexes.[20][21] H3K27me3 is one of the earliest and most prominent epigenetic marks to accumulate on the inactive X chromosome (Xi).[20][22] The long non-coding RNA Xist coats the Xi and recruits PRC2, leading to the widespread deposition of H3K27me3 and subsequent gene silencing.[20][21]
Role in Cancer
The dysregulation of H3K27me3 is a frequent event in a wide range of cancers.[3][5][23] This can occur through several mechanisms, including the overexpression or mutation of the PRC2 components, particularly EZH2, or the inactivation of H3K27 demethylases like UTX.
-
Overexpression of EZH2: Increased levels of EZH2 lead to global hypermethylation of H3K27, resulting in the silencing of tumor suppressor genes.[3][23] This is a common feature in prostate, breast, and ovarian cancers.[23]
-
Gain-of-function mutations in EZH2: Specific mutations in the SET domain of EZH2, such as the Y641 substitution, have been identified in lymphomas.[5][10] These mutations alter the substrate specificity of the enzyme, leading to increased H3K27me3 levels and promoting lymphomagenesis.
-
Loss-of-function mutations in UTX: Inactivating mutations in the H3K27 demethylase UTX have been found in various cancers, leading to an accumulation of H3K27me3 and the repression of tumor suppressor genes.[3]
The role of H3K27me3 in cancer is context-dependent, as both global increases and decreases in this mark have been implicated in tumorigenesis.[23] For example, while hypermethylation is common in many solid tumors, a global loss of H3K27me3 is a hallmark of diffuse midline gliomas, a type of pediatric brain tumor.[23]
Table 1: Quantitative Data on EZH2 Mutations in Lymphomas
| Cancer Type | Gene | Mutation Frequency | Reference(s) |
| Follicular Lymphoma (FL) | EZH2 | 7.2% - 27% | [5][8][10] |
| Germinal Center B-cell Diffuse Large B-cell Lymphoma (GCB-DLBCL) | EZH2 | 21.7% | [5] |
Table 2: Bivalent Promoters and Cancer Hypermethylation
| Observation | Percentage | Reference(s) |
| Bivalently marked genes in human embryonic stem cells that become hypermethylated in cancer | 75% | [23] |
| Aberrantly methylated promoters in colon cancer with a bivalent state in normal colon tissue | ~70% | [11] |
Neurological Disorders
Emerging evidence implicates the dysregulation of H3K27me3 in the pathogenesis of several neurological disorders.[24] In Huntington's disease, for instance, there is a loss of PRC2 and a reduction in H3K27me3 levels, leading to the aberrant expression of developmentally regulated genes.[24] In Alzheimer's disease, altered levels of H3K27me3 have been observed, suggesting a role for this epigenetic mark in the disease's progression.[24]
Experimental Methodologies
The study of H3K27me3 relies on a variety of powerful techniques that allow for the genome-wide mapping of this modification and the functional characterization of its regulatory enzymes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard technique for identifying the genomic locations of histone modifications and DNA-binding proteins.
Detailed Protocol for H3K27me3 ChIP-seq:
-
Crosslinking: Cells are treated with formaldehyde (B43269) to covalently crosslink proteins to DNA.[15]
-
Cell Lysis and Chromatin Shearing: Nuclei are isolated, and the chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.[15]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washes: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: The immunoprecipitated chromatin is eluted from the beads, and the crosslinks are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Library Preparation: The purified DNA fragments are repaired, and sequencing adapters are ligated to their ends. The library is then amplified by PCR.[15][24]
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.[15]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and "peaks" of H3K27me3 enrichment are identified using specialized software. These peaks represent the genomic regions where H3K27me3 is located.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is a more recent and highly efficient alternative to ChIP-seq for chromatin profiling. It offers several advantages, including lower cell number requirements and reduced background signal.
Detailed Protocol for H3K27me3 CUT&RUN:
-
Cell Permeabilization and Antibody Incubation: Live or lightly fixed cells are permeabilized and incubated with an antibody specific for H3K27me3.[13]
-
pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the antibody.[14]
-
Targeted Cleavage: The MNase is activated by the addition of calcium, leading to the cleavage of the DNA surrounding the antibody-bound H3K27me3.
-
Fragment Release and DNA Purification: The cleaved chromatin fragments are released from the nucleus and purified.[14]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, similar to the ChIP-seq workflow.
Interplay with Other Histone Modifications
H3K27me3 does not act in isolation but is part of a complex "histone code" where different modifications influence each other's deposition and function.
-
H3K4me3 (Trimethylation of Histone H3 at Lysine 4): This is an activating mark found at the promoters of active genes.[17] The co-occurrence of H3K4me3 and H3K27me3 at "bivalent" promoters in embryonic stem cells is a key feature of developmental plasticity.[7][17]
-
H3K36me3 (Trimethylation of Histone H3 at Lysine 36): This activating mark is associated with the bodies of actively transcribed genes and is generally mutually exclusive with H3K27me3.
-
H3K27ac (Acetylation of Histone H3 at Lysine 27): This is an activating mark that is mutually exclusive with H3K27me3 on the same histone tail.[22] The balance between H3K27ac and H3K27me3 at enhancers and promoters is critical for gene regulation.
Therapeutic Implications
The central role of H3K27me3 in cancer has spurred the development of small molecule inhibitors targeting the enzymes that regulate this mark.
-
EZH2 Inhibitors: Several EZH2 inhibitors, such as tazemetostat, have been developed and have shown clinical efficacy in certain cancers, particularly those with EZH2 gain-of-function mutations like follicular lymphoma. These inhibitors block the catalytic activity of EZH2, leading to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.[4]
-
Demethylase Modulators: While less developed, strategies to modulate the activity of H3K27 demethylases are also being explored as potential therapeutic avenues.
Conclusion and Future Directions
H3K27 trimethylation is a cornerstone of epigenetic regulation, playing a critical role in gene silencing, development, and disease. Our understanding of the mechanisms governing the deposition, recognition, and removal of this mark has advanced significantly, paving the way for novel therapeutic strategies. Future research will likely focus on elucidating the context-dependent functions of H3K27me3, the intricate crosstalk with other epigenetic modifications, and the development of more specific and potent epigenetic drugs. A deeper understanding of the H3K27me3 landscape will undoubtedly continue to provide profound insights into the fundamental principles of gene regulation and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. H3K27me3 forms BLOCs over silent genes and intergenic regions and specifies a histone banding pattern on a mouse autosomal chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CUT&RUN protocol to determine patterns of epigenetic marks in imaginal discs of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 and CD79B mutational status over time in B-cell non-Hodgkin lymphomas detected by high-throughput sequencing using minimal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatic mutation of EZH2 (Y641) in Follicular and Diffuse Large B-cell Lymphomas of Germinal Center Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Loss of the Polycomb mark from bivalent promoters leads to activation of cancer-promoting genes in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epicypher.com [epicypher.com]
- 13. researchgate.net [researchgate.net]
- 14. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. H3K27me3-rich genomic regions can function as silencers to repress gene expression via chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.ed.ac.uk [research.ed.ac.uk]
Target Validation of CPI-1328: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1328 is a second-generation, highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. In a multitude of cancers, the dysregulation of EZH2 activity, through overexpression or mutation, leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation. This compound, with a Ki value of 63 fM, demonstrates sub-picomolar binding affinity for EZH2 and exhibits a prolonged target residence time, offering a promising avenue for therapeutic intervention.[1] This guide provides a comprehensive overview of the target validation of this compound in specific cancer cell lines, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.
Mechanism of Action: EZH2 Inhibition and Reduction of H3K27me3
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2] By binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity. The primary downstream effect of EZH2 inhibition is a global reduction in the levels of H3K27me3. This leads to the reactivation of silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells. The sustained target engagement of this compound, characterized by its long residence time, is hypothesized to lead to a more durable and comprehensive suppression of EZH2 activity in vivo.
dot
Quantitative Assessment of this compound Activity
The anti-proliferative effects of this compound have been primarily characterized in lymphoma cell lines, with a particular focus on the KARPAS-422 cell line, which harbors an activating EZH2 mutation. While comprehensive screening data across a wide panel of cancer cell lines for this compound is not publicly available, the information on its predecessor, CPI-1205, and the detailed studies on KARPAS-422 provide significant insights into its potency.
Table 1: In Vitro and In Vivo Activity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | KARPAS-422 | Cell Proliferation | GI50 | Data not specified, but potent inhibition shown | [3][4] |
| This compound | - | Biochemical Assay | Ki | 63 fM | [1] |
| CPI-1205 | Pfeiffer (EZH2 A677G) | Xenograft Model | Tumor Regression | Observed at 100 mg/kg | [2] |
| CPI-1205 | - | Biochemical Assay | IC50 | 1 nM | [2] |
In a KARPAS-422 xenograft model, this compound demonstrated a dose-dependent reduction in H3K27me3 levels.[3] Treatment with 10 mg/kg and 25 mg/kg of this compound resulted in a 43% and 89% reduction in H3K27me3, respectively.[3] This target engagement was correlated with significant tumor regression.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key assays used in the characterization of this compound and other EZH2 inhibitors.
Cell Viability Assays
Cell viability assays are fundamental to determining the anti-proliferative effects of a compound. Due to the slow-acting nature of EZH2 inhibitors, which rely on epigenetic modifications, longer incubation times are often necessary.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound or vehicle control to the respective wells.[5]
-
Incubation: Incubate the plates for 6-14 days. It is recommended to change the medium with freshly prepared compound every 3-4 days.[5]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 value using non-linear regression analysis.
dot
Western Blot for H3K27me3
Western blotting is a standard technique to assess the levels of specific proteins. In the context of EZH2 inhibition, it is used to measure the global reduction of H3K27me3.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control at desired concentrations for 4-7 days. Harvest cells and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C.[7] A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.[5]
-
-
Data Analysis: Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Meso Scale Discovery (MSD) ELISA for H3K27me3
The MSD platform provides a high-throughput, sensitive, and quantitative method for measuring H3K27me3 levels, particularly from in vivo samples.
-
Sample Preparation: Prepare whole-cell lysates from tumor tissue or cultured cells using MSD lysis buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Assay Procedure (General Protocol):
-
Add blocking solution to the MSD plate and incubate.
-
Wash the plate.
-
Add cell lysates and calibrators to the plate and incubate.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody (anti-H3K27me3) and incubate.
-
Wash the plate.
-
Add MSD Read Buffer and acquire the signal on an MSD instrument.
-
-
Data Analysis: Generate a standard curve using the calibrators and determine the concentration of H3K27me3 in the samples. Normalize to total protein concentration.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ch.promega.com [ch.promega.com]
- 7. benchchem.com [benchchem.com]
The Shifting Paradigm of EZH2: Unmasking Non-Canonical Roles in Tumorigenesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has long been characterized by its canonical function: the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. This epigenetic silencing mechanism is crucial for normal development and cell differentiation. However, a growing body of evidence has illuminated a more complex and multifaceted role for EZH2 in cancer, revealing a suite of "non-canonical" functions that are independent of its methyltransferase activity on histones and often occur outside of the PRC2 complex. These non-canonical activities are increasingly recognized as critical drivers of tumorigenesis, tumor progression, and the development of therapeutic resistance.
This technical guide provides an in-depth exploration of the non-canonical functions of EZH2 in cancer. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these alternative mechanisms to inform novel therapeutic strategies that look beyond the catalytic inhibition of EZH2. We will delve into the molecular details of EZH2's roles as a transcriptional co-activator, its methylation of non-histone substrates, and its emerging cytoplasmic functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Non-Canonical Functions of EZH2: A Multi-faceted Oncogenic Driver
The non-canonical activities of EZH2 can be broadly categorized into three main areas:
-
Transcriptional Co-activation: In a striking departure from its repressive role, EZH2 can function as a transcriptional co-activator. This activity is independent of its H3K27 methyltransferase function and the core PRC2 components. EZH2 achieves this by directly interacting with and recruiting other transcription factors and co-activators to the promoters of oncogenes, thereby driving their expression.
-
Methylation of Non-Histone Substrates: EZH2's methyltransferase activity is not restricted to histones. It can also methylate a variety of non-histone proteins, including transcription factors and signaling molecules. This post-translational modification can alter the stability, localization, and activity of these proteins, ultimately impacting downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
-
Cytoplasmic Functions: While predominantly a nuclear protein, EZH2 has been detected in the cytoplasm of cancer cells. In this compartment, it can methylate cytoplasmic proteins, influencing cellular processes such as cytoskeletal dynamics, cell adhesion, and motility, thereby contributing to the invasive and metastatic potential of tumors.
The functional switch between canonical and non-canonical activities is often regulated by post-translational modifications (PTMs) of EZH2 itself, such as phosphorylation by upstream kinases like AKT and JAK3. These PTMs can alter EZH2's conformation, subcellular localization, and protein-protein interactions, dictating its functional output in a context-dependent manner.
Quantitative Data on Non-Canonical EZH2 Functions
To provide a clearer understanding of the impact of non-canonical EZH2 activities, the following tables summarize key quantitative data from various studies.
Table 1: EZH2 as a Transcriptional Co-activator - Regulation of Gene Expression
| Cancer Type | Interacting Factor(s) | Target Gene(s) | Fold Change in Gene Expression (upon EZH2 modulation) | Reference |
| ER-negative Breast Cancer | RelA/RelB (NF-κB) | IL6, TNF | Downregulation upon EZH2 knockdown | [1][2] |
| Castration-Resistant Prostate Cancer | Androgen Receptor (AR) | PSA, TMPRSS2 | Downregulation of AR-target genes upon EZH2 knockdown | [3] |
| ER+ Breast Cancer | Estrogen Receptor α (ERα), β-catenin | c-Myc, Cyclin D1 | Downregulation upon EZH2 knockdown | [4] |
| Acute Myeloid Leukemia | c-Myc, p300 | Oncogenic targets | Downregulation upon EZH2 degradation | [5] |
Table 2: Methylation of Non-Histone Substrates by EZH2
| Substrate | Cancer Type | Methylation Site(s) | Functional Consequence | Reference |
| STAT3 | Glioblastoma | K180 | Enhanced STAT3 activity and tumorigenicity | [3] |
| STAT3 | Colon Carcinoma | K49 (dimethylation) | Activation of IL6-STAT3 transcriptional program | [3] |
| RORα | Breast Cancer | K38 (monomethylation) | Ubiquitination and degradation by DCAF1 | [2][6] |
| GATA4 | Rhabdomyosarcoma | K299 | Attenuated transcriptional activity | [3] |
| Androgen Receptor (AR) | Prostate Cancer | Not specified | Modulation of AR recruitment to target genes | [7] |
| PLZF | Natural Killer/T-cell Lymphoma | K430 | Ubiquitination and degradation | [8] |
| G9a | Drug-tolerant cancer cells | K185 | Enhanced recruitment of repressive complexes | [9] |
| PARP1 | Prostate Cancer | K607 | Regulation of PARP1 activity | [10] |
Table 3: Impact of EZH2 Inhibitors on Non-Canonical Functions
| Inhibitor | Cancer Cell Line | Assay | IC50 Value | Non-Canonical Function Targeted | Reference |
| GSK126 | Endometrial Cancer (Ishikawa) | Proliferation | 0.9 ± 0.6 µM | Proliferation (downstream of non-canonical targets) | [1] |
| EPZ-6438 (Tazemetostat) | Lymphoma (WSU-DLCL2) | H3K27me3 reduction | 9 nM | Canonical function (used as a comparator) | [11] |
| EPZ-6438 (Tazemetostat) | Lymphoma (WSU-DLCL2) | Proliferation | 11 days: ~50 nM | Proliferation (downstream of non-canonical targets) | [11] |
| GSK343 | Oral Squamous Cell Carcinoma | Not specified | Not specified | Modulation of Wnt/β-catenin and inflammatory pathways | [12] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental approaches used to study non-canonical EZH2 functions is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: Non-canonical signaling pathways of EZH2 in tumorigenesis.
Experimental Workflow for Investigating Non-Canonical EZH2 Activity
Caption: A general experimental workflow to study non-canonical EZH2 functions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of non-canonical EZH2 functions.
Co-Immunoprecipitation (Co-IP) for EZH2 and Interacting Transcription Factors
Objective: To identify and validate the physical interaction between EZH2 and a putative transcription factor partner (e.g., AR, STAT3, NF-κB).
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against EZH2 for immunoprecipitation
-
Antibody against the transcription factor of interest for western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate 1-2 mg of the pre-cleared lysate with 2-5 µg of the anti-EZH2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the transcription factor of interest overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for EZH2 on Active Promoters
Objective: To identify the genome-wide binding sites of EZH2, particularly at the promoters of actively transcribed genes.
Materials:
-
Cancer cell lines of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibody against EZH2 for ChIP
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-EZH2 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify EZH2 binding peaks and associate them with gene promoters, particularly those of actively transcribed genes (often marked by H3K4me3 or H3K27ac).
-
In Vitro Kinase Assay for EZH2 Phosphorylation
Objective: To determine if a specific kinase can directly phosphorylate EZH2.
Materials:
-
Recombinant purified EZH2 protein
-
Recombinant active kinase of interest
-
Kinase assay buffer
-
[γ-³²P]ATP or cold ATP and a phospho-specific antibody
-
SDS-PAGE gels and autoradiography film or western blotting apparatus
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer, recombinant EZH2, and the active kinase.
-
Initiate the reaction by adding [γ-³²P]ATP (for radioactive detection) or cold ATP (for western blot detection).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Radioactive Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to visualize the phosphorylated EZH2.
-
-
Western Blot Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the predicted site on EZH2.
-
Detect the signal using a secondary antibody and ECL.
-
-
Conclusion and Future Directions
The discovery of non-canonical EZH2 functions has fundamentally changed our understanding of its role in cancer. It is no longer sufficient to view EZH2 solely as a component of the repressive PRC2 complex. Its abilities to act as a transcriptional co-activator, to methylate non-histone proteins, and to function in the cytoplasm highlight its versatility as an oncogenic driver.
This expanded understanding has significant implications for drug development. While catalytic inhibitors of EZH2 have shown promise in certain contexts, particularly in cancers with EZH2 gain-of-function mutations, their efficacy may be limited in tumors where non-canonical, methyltransferase-independent functions of EZH2 are predominant. This underscores the need for novel therapeutic strategies that can target these non-canonical activities. The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire EZH2 protein, thereby ablating both its canonical and non-canonical functions, represents a promising avenue of investigation.
Future research should continue to unravel the complexities of non-canonical EZH2 signaling. Key areas of focus should include:
-
Identifying the full spectrum of EZH2's non-histone substrates and interacting partners in different cancer types.
-
Elucidating the upstream signaling pathways and post-translational modifications that regulate the switch between EZH2's canonical and non-canonical functions.
-
Developing and validating biomarkers to identify patient populations who are most likely to benefit from therapies targeting non-canonical EZH2 activities.
By embracing this more nuanced view of EZH2 biology, the research and drug development communities can pave the way for more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 4. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Genome-wide ChIP-seq analysis of EZH2-mediated H3K27me3 target gene profile highlights differences between low- and high-grade astrocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2/G9a interact to mediate drug resistance in non-small-cell lung cancer by regulating the SMAD4/ERK/c-Myc signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-Quantitative Mass Spectrometry in AML Cells Identifies New Non-Genomic Targets of the EZH2 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Understanding the oncogenic role of EZH2 in lymphoma
An In-depth Technical Guide to the Oncogenic Role of EZH2 in Lymphoma
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is a highly conserved histone methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In normal physiology, EZH2 is essential for the development of the lymphoid system, playing a critical role in cellular proliferation and differentiation by mediating gene expression suppression through the methylation of Histone H3 at lysine (B10760008) 27 (H3K27).[1] However, the deregulation of EZH2, through genetic mutations or aberrant expression, is a key driver in the pathogenesis of various B-cell and T-cell lymphomas.[1] This guide provides a comprehensive overview of the molecular mechanisms through which EZH2 exerts its oncogenic functions in lymphoma, its role as a therapeutic target, and the key experimental protocols used to investigate its activity.
The Canonical Role of EZH2: A Histone Methyltransferase
EZH2's primary function is as the enzymatic engine of the PRC2 complex, which also includes core components like SUZ12 and EED.[1][4][5] The PRC2 complex catalyzes the mono-, di-, and trimethylation of H3K27 (H3K27me1/2/3).[6] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[3][4][7] By depositing this repressive mark on the promoter regions of target genes, PRC2 mediates their silencing.[8] This mechanism is vital during normal lymphocyte development, particularly in germinal center (GC) B-cells, where EZH2 is transiently upregulated to repress genes involved in cell cycle checkpoints and differentiation, thereby enabling rapid clonal expansion and affinity maturation.[9][10]
Oncogenic Mechanisms of EZH2 in Lymphoma
The oncogenic activity of EZH2 in lymphoma is multifaceted, stemming from gain-of-function mutations, overexpression, and non-canonical, methyltransferase-independent functions.
Gain-of-Function Mutations
Somatic, heterozygous gain-of-function mutations in the EZH2 gene are frequently observed in germinal center-derived lymphomas, such as Follicular Lymphoma (FL) and Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL).[1][10]
-
Prevalence and Type: The most common activating mutations occur at the tyrosine 641 residue (Y641, also cited as Y646) within the catalytic SET domain, accounting for up to 27% of FL and 22-25% of GCB-DLBCL cases.[1][2][8][11] Other less frequent mutations are found at codons A677 and A682.[2][11][12]
-
Mechanism: These mutations alter the substrate preference of the EZH2 enzyme. While wild-type EZH2 is less efficient at converting H3K27me2 to H3K27me3, the mutant forms excel at this step.[6] In heterozygous cells containing both wild-type and mutant alleles, the two forms cooperate to cause a massive global increase in H3K27me3 levels.[2][6][13]
-
Consequences: This hyper-trimethylation leads to intensified repression of PRC2 target genes.[2] These targets include critical tumor suppressors and regulators of B-cell differentiation, such as CDKN1A (p21) and BLIMP1.[1][9] By silencing these genes, mutant EZH2 blocks terminal differentiation, traps B-cells in a proliferative state within the germinal center, and promotes lymphomagenesis.[9][14] The sustained repression of checkpoint genes contributes to genomic instability.[9]
EZH2 Overexpression
In many lymphomas, including Natural Killer/T-cell Lymphoma (NKTL), EZH2 is aberrantly overexpressed without evidence of mutation.[15][16] This overexpression can be driven by:
-
Upstream Signaling Pathways: Oncogenic pathways involving MYC, NOTCH1, and MEK-ERK can drive EZH2 transcription.[1][15][17] For instance, MYC can repress microRNAs that normally target EZH2 for degradation, leading to its upregulation.[15][16]
-
Chromosomal Alterations: Chromosomal gains or amplification of the EZH2 locus on chromosome 7q have been identified in DLBCL and FL.[1]
Overexpressed wild-type EZH2 contributes to oncogenesis by hypermethylating and repressing tumor suppressor genes like PTEN and those involved in apoptosis, such as the lncRNA FAS-AS1, thereby impairing FAS-mediated cell death.[1]
Non-Canonical (Methyltransferase-Independent) Roles
Emerging evidence reveals that EZH2 can promote cancer growth independently of its histone methyltransferase activity.[1][15] In NKTL, for example, a mutant EZH2 lacking enzymatic activity can still confer a growth advantage.[15]
-
Transcriptional Co-activator: Phosphorylation of EZH2 by kinases like JAK3 can switch its function from a repressor to a transcriptional activator.[18] In this role, EZH2 can form a complex with RNA Polymerase II and directly promote the transcription of oncogenes such as Cyclin D1.[15][18] This function is independent of the PRC2 complex and its canonical gene-silencing activity.[15][18]
Signaling Pathways and Logical Relationships
The function and expression of EZH2 are tightly regulated. Its oncogenic activity often involves hijacking these regulatory networks.
Canonical PRC2-Mediated Gene Silencing
The primary role of EZH2 is within the PRC2 complex to silence target genes.
References
- 1. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 mutations increase the heterogeneity of chromatin states in lymphoma | PLOS Biology [journals.plos.org]
- 11. ashpublications.org [ashpublications.org]
- 12. EZH2 mutations are frequent and represent an early event in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. EZH2 overexpression in natural killer/T-cell lymphoma confers growth advantage independently of histone methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Upregulation of Enhancer of Zeste Homolog 2 (EZH2) with Associated pERK Co-Expression and PRC2 Complex Protein SUZ12 Correlation in Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
In Vitro Profile of CPI-1328: A Technical Overview of a Second-Generation EZH2 Inhibitor
For Immediate Release
CAMBRIDGE, MA – This document provides a comprehensive technical guide on the preliminary in vitro studies of CPI-1328, a potent and selective second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This compound is distinguished by its extended residence time and high binding affinity, suggesting a durable target engagement. This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of cancer and other diseases.
Executive Summary
This compound demonstrates sub-picomolar affinity for EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In vitro studies have characterized its kinetic profile, cellular activity in reducing histone methylation, and its impact on cancer cell proliferation. This document details the experimental methodologies for these key assays and presents the quantitative findings in a structured format. Furthermore, it provides visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and preclinical evaluation.
Quantitative Data Summary
The in vitro potency and kinetic parameters of this compound have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 63 fM | Determined through kinetic experiments, indicating extremely high affinity for the EZH2 enzyme.[1][2][3] |
| Association Rate (k_on) | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Measures the rate at which this compound binds to EZH2.[2] |
| Residence Time (τ) | 4400 ± 200 hours | Represents the duration the inhibitor remains bound to the target enzyme, suggesting prolonged pharmacological activity.[2] |
| Cellular H3K27me3 Reduction (EC50) | Approaching ~0.5-1 nM | Estimated from the correlation between residence time and EC50 in HeLa cells. This suggests a practical lower limit of the assay, potentially reflecting the total PRC2 concentration in the cells.[2] |
| Cell Proliferation Inhibition (GI50) | Correlates with residence time | In the KARPAS-422 lymphoma cell line, a strong linear correlation is observed between longer residence time and lower GI50 values, indicating enhanced tumor cell killing.[2] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., KARPAS-422)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in a complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). The medium from the cell plates is replaced with the medium containing various concentrations of this compound. A vehicle control (DMSO only) is included.
-
Incubation: Plates are incubated for a specified period (e.g., 6-8 days), with the medium and compound being replenished every 3-4 days.
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a plate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a dose-response curve using non-linear regression.
H3K27me3 Quantification (ELISA)
This assay quantifies the global levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3) in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
H3K27me3 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for a defined period (e.g., 72-96 hours) to allow for histone turnover.
-
Cell Lysis: Cells are washed with PBS and lysed. The protein concentration of the lysate is determined.
-
ELISA Protocol: The ELISA is performed according to the manufacturer's instructions. This typically involves:
-
Binding of histone extracts to the wells of a microplate.
-
Incubation with a primary antibody specific for H3K27me3.
-
Washing to remove unbound antibody.
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Addition of a colorimetric substrate and stopping the reaction.
-
-
Data Acquisition: The absorbance is measured at the appropriate wavelength.
-
Data Analysis: The H3K27me3 levels in treated cells are normalized to the vehicle control. The EC50 (concentration for 50% effective concentration) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for EZH2 Inhibitor Profiling.
References
Methodological & Application
Application Notes and Protocols for CPI-1328: A Potent EZH2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CPI-1328 is a highly potent, second-generation, non-covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][5] this compound exhibits a remarkably long residence time on its target and demonstrates potent, sub-picomolar affinity, leading to sustained inhibition of EZH2 activity in cellular settings.[1][2][6][7][8]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including the assessment of its impact on the H3K27me3 epigenetic mark and its effect on cancer cell proliferation.
Mechanism of Action
This compound acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from SAM to its substrate, histone H3. This leads to a global reduction in H3K27me3 levels.[1] The decrease in this repressive histone mark can lead to the de-repression and re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and/or apoptosis in EZH2-dependent cancer cells.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro biochemical and cellular potency of this compound. Data is compiled from studies characterizing its activity against EZH2.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| Ki | 63 fM | Reconstituted PRC2 | Biochemical Assay | [1][2][6][7][8] |
| Residence Time (τ) | ~4400 hours | Reconstituted PRC2 | Biochemical Assay | [1] |
| EC50 (H3K27me3 Reduction) | ~0.5 - 1.0 nM | HeLa Cells | Cellular Immunoassay | [1] |
| GI50 (Cell Growth Inhibition) | ~1.5 nM | KARPAS-422 Cells | Cell Viability Assay | [1] |
Experimental Protocols
Cellular H3K27me3 Reduction Assay
This assay quantifies the ability of this compound to inhibit EZH2 methyltransferase activity within cells by measuring the levels of the H3K27me3 mark. An in-cell ELISA or Meso Scale Discovery (MSD) based assay is recommended for high-throughput analysis.
Workflow Diagram:
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates (clear bottom, black walls recommended for fluorescence/luminescence)
-
This compound
-
DMSO (vehicle control)
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA or non-fat dry milk in PBS-T (PBS + 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-H3K27me3 antibody (e.g., Cell Signaling Technology, #9733)
-
Mouse anti-Total Histone H3 antibody (for normalization)
-
-
Secondary Antibodies (species-specific and conjugated, e.g., HRP or fluorophore)
-
Detection Reagent (e.g., TMB for HRP, or read on a plate reader for fluorescence)
-
Wash Buffer: PBS-T
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in complete medium (e.g., from 1 µM to 50 pM). Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation and Permeabilization:
-
Gently remove the medium.
-
Wash wells twice with 150 µL of PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).
-
Wash three times with PBS.
-
Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at RT.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS-T.
-
Add 150 µL of Blocking Buffer and incubate for 1 hour at RT.
-
Remove blocking buffer and add 50 µL of primary antibodies diluted in Antibody Buffer (e.g., 1% BSA in PBS-T). Incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash wells four times with PBS-T.
-
Add 50 µL of diluted, conjugated secondary antibodies. Incubate for 1-2 hours at RT, protected from light.
-
Wash five times with PBS-T.
-
Add the appropriate detection substrate according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader.
-
Normalize the H3K27me3 signal to the total H3 signal for each well.
-
Plot the normalized signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Cell Proliferation / Viability Assay
This assay measures the anti-proliferative effect of this compound on the EZH2-mutant (Y641N) lymphoma cell line, KARPAS-422. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a suitable method.[5][9][10]
Workflow Diagram:
Materials:
-
KARPAS-422 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
96-well solid white opaque plates (for luminescence)
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed KARPAS-422 cells in a 96-well opaque plate at a density of 10,000 cells per well in 50 µL of complete culture medium.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in complete medium. Add 50 µL of these dilutions to the corresponding wells to achieve a final volume of 100 µL. Include a vehicle-only control.
-
Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[9][10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition) value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| H3K27me3 Assay: High background signal | - Insufficient blocking- Non-specific antibody binding- Incomplete washing | - Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| H3K27me3 Assay: No or weak signal | - Low EZH2 activity in cell line- Inactive antibodies- Insufficient incubation time with compound | - Confirm EZH2 expression and activity in HeLa cells.- Check antibody datasheets and test with positive controls.- Ensure incubation is at least 72 hours to allow for histone turnover. |
| Viability Assay: High variability between replicates | - Uneven cell seeding- Edge effects in the plate- Inaccurate pipetting | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper technique. |
| Viability Assay: No compound effect | - Compound is not cell-permeable- Incorrect compound concentration- Cell line is resistant to EZH2 inhibition | - Confirm cell permeability through other methods (if necessary).- Verify the concentration and integrity of the stock solution.- Use a known sensitive cell line (like KARPAS-422) as a positive control. |
References
- 1. benchchem.com [benchchem.com]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Cell Viability Assay with CPI-1328
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1328 is a highly potent and selective second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth and proliferation. This compound exhibits a remarkable binding affinity for EZH2 with a dissociation constant (Ki) of 63 fM.[1][3] By inhibiting the methyltransferase activity of EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes and inhibiting cancer cell growth.[1]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based ATP assay, a common and sensitive method for determining the number of viable cells in culture.
Data Presentation
The following table summarizes the in vitro activity of this compound in a representative cancer cell line. Researchers should generate similar data for their specific cell lines of interest to determine the optimal concentration range for their experiments.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | GI50 | ~10 nM | [1] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population. This value can be influenced by various factors, including the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the use of this compound and is based on the principles of ATP-based luminescence assays.
Materials and Reagents:
-
This compound (prepare a stock solution in DMSO)
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in appropriate medium supplemented with FBS and antibiotics. b. On the day of the experiment, harvest the cells using trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). c. Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration. d. Dilute the cell suspension to the desired seeding density. A typical seeding density is between 2,000 and 10,000 cells per well in a 96-well plate, but this should be optimized for each cell line. e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Include wells with medium only to serve as a background control. g. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from picomolar to micromolar to determine a dose-response curve. A common starting range could be 0.01 nM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). c. After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells). d. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. e. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
Cell Viability Measurement: a. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use. b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence value of the medium-only background wells from all other luminescence readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 or IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the cell viability assay with this compound.
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
References
Application Note: Western Blot Protocol for H3K27me3 Analysis Following CPI-1328 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression.[1][2] This mark is catalyzed by the Enhancer of Zeste Homolog 2 (EZH2), the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] In numerous cancers, the dysregulation and overexpression of EZH2 lead to aberrant gene silencing, including that of tumor suppressor genes, which promotes cancer progression.[2][5]
CPI-1328 is a highly potent and selective, second-generation EZH2 inhibitor with a long residence time and a reported Ki value of 63 fM.[6][7][8] By competitively inhibiting the S-adenosylmethionine (SAM)-binding site of EZH2, this compound blocks the methylation of H3K27, leading to a global reduction in H3K27me3 levels.[4][6] This application note provides a detailed protocol to assess the pharmacodynamic effects of this compound by quantifying changes in H3K27me3 levels using Western blot analysis.
Signaling Pathway of this compound Action
EZH2, as the catalytic core of the PRC2 complex, transfers a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing. This compound directly inhibits EZH2's methyltransferase activity. This action prevents the formation of the H3K27me3 mark, leading to the potential reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[4]
Experimental Protocol
This protocol details the steps for treating cells with this compound and subsequently measuring H3K27me3 levels via Western blot.
Cell Culture and Treatment
a. Culture your cell line of interest (e.g., KARPAS-422 lymphoma cells) in the appropriate medium and conditions until they reach approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a specified time course (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Histone Extraction (Acid Extraction Method)
Due to the basic nature of histones, acid extraction is a highly effective method for their isolation.[9][10] a. Harvest and pellet the cells by centrifugation (e.g., 300 x g for 10 minutes). Wash the pellet twice with ice-cold PBS.[10] b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors).[11][12] c. Incubate on ice for 30 minutes to allow cells to swell. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[12] e. Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄ at a ratio of approximately 400 µL per 10⁷ cells.[13] f. Incubate on ice or at 4°C with rotation for at least 1 hour (can be done overnight).[10] g. Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.[10][13] h. Carefully transfer the supernatant, which contains the acid-soluble histones, to a new tube. i. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33%.[11] Incubate on ice for at least 30 minutes. j. Pellet the histones by centrifugation at 16,000 x g for 10 minutes at 4°C. k. Wash the histone pellet twice with ice-cold acetone (B3395972) to remove the acid.[11][14] l. Air-dry the pellet for 20 minutes at room temperature and resuspend it in sterile water.[11]
Protein Quantification
a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer's instructions.
SDS-PAGE and Western Transfer
a. Normalize protein amounts for all samples. Load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.[4] b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14] d. Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
a. Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[4][14] b. Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3, diluted 1:1000 in blocking buffer).[4][15] c. Wash the membrane three times with TBST for 10 minutes each.[16] d. Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:10,000 in blocking buffer).[15][16] e. Wash the membrane again three times with TBST for 10 minutes each.
Loading Control
a. To ensure equal protein loading, which is crucial for accurate quantification, the membrane should be stripped and re-probed with an antibody against total Histone H3.[15][17] Total H3 levels are not expected to change with EZH2 inhibitor treatment and serve as an excellent loading control.
Detection and Analysis
a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ).[15] Normalize the H3K27me3 signal to the corresponding total Histone H3 signal for each lane.
Data Presentation
The efficacy of this compound can be evaluated by the dose- and time-dependent reduction in H3K27me3 levels. The results should be normalized to a loading control (Total H3) and expressed as a percentage of the vehicle-treated control.
Table 1: Hypothetical In Vitro Dose-Response to this compound in KARPAS-422 Cells (72h Treatment)
| This compound Conc. | H3K27me3 Signal (Normalized) | % of Control |
| 0 nM (Vehicle) | 1.00 | 100% |
| 10 nM | 0.65 | 65% |
| 50 nM | 0.30 | 30% |
| 100 nM | 0.15 | 15% |
| 500 nM | 0.05 | 5% |
| 1 µM | <0.02 | <2% |
Table 2: In Vivo Target Engagement of this compound in a Mouse Xenograft Model
| Treatment Group | Dose | % Reduction in H3K27me3 |
| This compound | 10 mg/kg QD | 43%[6][8] |
| This compound | 25 mg/kg QD | 89%[6][8] |
Data adapted from published preclinical studies on this compound.[6][8]
Conclusion
This protocol provides a robust framework for assessing the cellular activity of the EZH2 inhibitor this compound. Accurate measurement of the dose-dependent reduction in H3K27me3 is a critical pharmacodynamic endpoint for the preclinical and clinical development of EZH2-targeted therapies. The use of total H3 as a loading control is essential for reliable quantification of changes in this specific histone modification.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EZH2 inhibitors abrogate upregulation of trimethylation of H3K27 by CDK9 inhibitors and potentiate its activity against diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 10. mdanderson.org [mdanderson.org]
- 11. biochem.slu.edu [biochem.slu.edu]
- 12. Histone extraction HLB protocol [protocols.io]
- 13. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)-qPCR Analysis of EZH2 Target Engagement by CPI-1328
For Research Use Only.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3] CPI-1328 is a highly potent and selective second-generation EZH2 inhibitor with a long residence time and a Ki value of 63 fM.[4][5][6][7] It is designed to suppress the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and subsequent de-repression of target genes.[4][8]
These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to investigate the effect of this compound on the binding of EZH2 to its specific gene targets. This method allows for the quantitative analysis of changes in EZH2 occupancy at the promoter regions of target genes, providing valuable insights into the mechanism of action of this compound.
Principle of the Assay
ChIP-qPCR is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA sequence. The assay involves cross-linking proteins to DNA within cells, followed by chromatin fragmentation. An antibody specific to the protein of interest (in this case, EZH2) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the purified DNA is analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences, indicating the level of protein binding to those genomic regions.[9][10] By comparing the results from cells treated with this compound to untreated or vehicle-treated cells, researchers can quantify the inhibitor's effect on EZH2's interaction with its target genes.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on EZH2 occupancy at the promoter of a known target gene, MYT1.[11][12] Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of chromatin used in the assay.
| Treatment Group | Target Gene Promoter | IgG Control (% Input) | EZH2 Antibody (% Input) | Fold Enrichment (EZH2/IgG) |
| Vehicle (DMSO) | MYT1 | 0.02 | 0.50 | 25.0 |
| This compound (1 µM) | MYT1 | 0.02 | 0.15 | 7.5 |
| Vehicle (DMSO) | Negative Control Locus | 0.02 | 0.03 | 1.5 |
| This compound (1 µM) | Negative Control Locus | 0.02 | 0.03 | 1.5 |
Table 1: Hypothetical ChIP-qPCR data for EZH2 occupancy at the MYT1 promoter following treatment with this compound. The data illustrates a significant reduction in EZH2 binding to its target upon inhibitor treatment.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., KARPAS-422, a lymphoma cell line with an EZH2 mutation)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
EZH2 antibody for ChIP
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for EZH2 target gene promoters (e.g., MYT1) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Detailed Methodology
1. Cell Culture and Treatment: a. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. b. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 72 hours).
2. Cross-linking and Chromatin Preparation: a. Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9] b. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[9] c. Wash the cells twice with ice-cold PBS. d. Lyse the cells and isolate the nuclei according to standard protocols. e. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator.[10] The optimal sonication conditions should be empirically determined for each cell type and instrument.
3. Immunoprecipitation: a. Pre-clear the chromatin lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Take an aliquot of the pre-cleared chromatin as the "input" control. c. Incubate the remaining chromatin with an anti-EZH2 antibody or an IgG control overnight at 4°C with rotation.[10] d. Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.[10]
4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[9] b. Elute the chromatin complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification: a. Reverse the protein-DNA cross-links by incubating the eluted samples and the input control at 65°C for at least 6 hours in the presence of high salt.[9] b. Treat the samples with RNase A and then Proteinase K to remove RNA and protein, respectively.[9] c. Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
6. qPCR Analysis: a. Perform qPCR using primers specific to the promoter regions of known EZH2 target genes (e.g., MYT1) and a negative control region where EZH2 is not expected to bind.[11][12] b. Use the purified DNA from the EZH2 ChIP, IgG ChIP, and input samples as templates. c. Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for ChIP-qPCR analysis of EZH2 targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPI-1328 Xenograft Model Establishment and Dosing Schedule
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1328 is a second-generation, highly potent, and selective S-adenosyl-methionine (SAM)-competitive inhibitor of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including B-cell lymphomas. This compound exhibits an extended residence time on its target, leading to sustained inhibition of EZH2 and subsequent anti-tumor activity.
These application notes provide detailed protocols for the establishment of a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model, the dosing schedule for this compound, and methods for assessing target engagement through the analysis of H3K27 trimethylation (H3K27me3).
Data Presentation
Table 1: this compound In Vivo Dosing and Pharmacodynamic Effects in KARPAS-422 Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg QD) | This compound (25 mg/kg QD) |
| Dose | N/A | 10 mg/kg | 25 mg/kg |
| Route of Administration | Oral (PO) | Oral (PO) | Oral (PO) |
| Frequency | Once Daily (QD) | Once Daily (QD) | Once Daily (QD) |
| Treatment Duration | 27 days | 27 days | 27 days |
| Tumor Growth | Progressive Growth | Tumor Regression | Significant Tumor Regression |
| H3K27me3 Reduction | Baseline | 43% | 89% |
Experimental Protocols
Establishment of KARPAS-422 Xenograft Model
This protocol describes the subcutaneous implantation of KARPAS-422 cells into immunodeficient mice to establish a tumor xenograft model.
Materials:
-
KARPAS-422 human DLBCL cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture KARPAS-422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion (viability should be >95%).
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be 10 x 10^6 cells per 100 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to institutional guidelines.
-
Using a 1 mL syringe with a 27-30 gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 10 x 10^6 KARPAS-422 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when tumors reach an average volume of 150-200 mm³.
-
This compound Dosing Schedule
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Formulation Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL for the 10 mg/kg dose and 2.5 mg/mL for the 25 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Administration:
-
Administer the this compound formulation or vehicle control to the mice once daily via oral gavage.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Continue treatment for the specified duration (e.g., 27 days).
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Continue to measure tumor volume as described above.
-
Assessment of H3K27me3 Levels in Tumor Tissue (MSD Assay)
This protocol describes the preparation of tumor lysates and the subsequent measurement of H3K27me3 levels using a Meso Scale Discovery (MSD) electrochemiluminescence assay.
Materials:
-
Tumor tissue samples
-
Liquid nitrogen
-
Tissue homogenizer
-
RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
MSD Total Histone H3 Kit and H3K27me3 Kit (or similar)
-
MSD instrument
Protocol:
-
Tumor Lysate Preparation:
-
Excise tumors from euthanized mice at the end of the study (e.g., 4 hours after the last dose).
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each tumor lysate using a BCA protein assay.
-
-
MSD Assay:
-
Follow the manufacturer's protocol for the specific MSD Total Histone H3 and H3K27me3 assay kits.
-
Briefly, this will involve adding diluted tumor lysates to the MSD plate, followed by the addition of detection antibodies.
-
After incubation and washing steps, add the MSD Read Buffer and analyze the plate on an MSD instrument.
-
-
Data Analysis:
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample to account for variations in histone content.
-
Calculate the percentage reduction in the normalized H3K27me3 signal in the this compound treated groups relative to the vehicle control group.
-
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: this compound Xenograft Model Workflow.
Application Notes and Protocols for CPI-1328 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of CPI-1328, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in a cell culture setting.
Introduction
This compound is a second-generation small molecule inhibitor of EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a critical epigenetic modification associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exhibits high potency and a long residence time on its target, leading to sustained inhibition of H3K27me3 and subsequent anti-proliferative effects in cancer cells.[1] These protocols outline the necessary steps for preparing a this compound stock solution and its application in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 546.12 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₂₈H₃₆ClN₃O₄S | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | --INVALID-LINK-- |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |
| Ki | 63 fM | --INVALID-LINK--, --INVALID-LINK-- |
| EC₅₀ (H3K27me3 reduction in HeLa cells) | ~10 nM | [1] |
| GI₅₀ (KARPAS-422 cells) | Varies with residence time, potent inhibition observed | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., Nylon or PTFE)
-
Sterile syringes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.546 mg of this compound (Molecular Weight = 546.12 g/mol ).
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, add 100 µL of DMSO for every 0.546 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For shorter-term storage, -20°C is acceptable (up to 1 month).
Protocol 2: General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
Sterile multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Sterile, nuclease-free water or cell culture medium for dilutions
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and culture the cells for the desired treatment period. For EZH2 inhibitors, effects on histone methylation and cell proliferation may require longer incubation times (e.g., 48-96 hours or longer) to become apparent.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the levels of H3K27me3 and total Histone H3.
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq) to measure the expression of EZH2 target genes.
-
Visualizations
Caption: Experimental workflow for this compound stock preparation and cell treatment.
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
References
Application Notes: In Vitro Characterization of CPI-1328, a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1328 is a second-generation, highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] As a key epigenetic regulator, EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound exhibits a femtomolar binding affinity for EZH2 and a long drug-target residence time, leading to sustained inhibition of H3K27me3 and potent anti-proliferative effects in cancer cells bearing EZH2 mutations.[3]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including recommended concentration ranges, detailed experimental protocols for key assays, and a summary of its biochemical and cellular activities.
Mechanism of Action
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM pocket of EZH2, this compound prevents the transfer of methyl groups to its histone H3 substrate. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in EZH2-dependent cancer cells.
References
In Vivo Delivery of CPI-1328 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo delivery of CPI-1328, a potent and selective EZH2 inhibitor, in mouse models. The following sections detail the mechanism of action, quantitative pharmacological data, and detailed experimental protocols for oral administration.
Introduction to this compound
This compound is a second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression of target genes. In various cancers, dysregulation of EZH2 activity is associated with tumor progression, making it a compelling therapeutic target. This compound exhibits high potency with a Ki value of 63 fM.
Mechanism of Action: EZH2 Inhibition
The signaling pathway below illustrates the mechanism by which this compound inhibits EZH2, leading to the reduction of H3K27me3 and subsequent modulation of gene expression.
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
Quantitative Data for In Vivo Studies
The following tables summarize key in vivo parameters for this compound from studies in a KARPAS-422 xenograft mouse model.[1]
Table 1: In Vivo Dosing and Efficacy of this compound
| Dosage Regimen | Route of Administration | Treatment Duration | Outcome |
| 10 mg/kg, once daily | Oral (PO) | 27 days | 43% reduction in H3K27me3 levels; tumor regression observed around day 12.[1] |
| 25 mg/kg, once daily | Oral (PO) | 27 days | 89% reduction in H3K27me3 levels; rapid tumor regression observed around day 5.[1] |
Table 2: Pharmacokinetic Parameters of this compound (25 mg/kg, once daily)
| Parameter | Value | Time Point |
| Total Tumor Concentration | 350 ng/g | 1 hour post-dose on Day 12 |
| Total Plasma Concentration | 490 ng/mL | 1 hour post-dose on Day 12 |
| Residual Plasma Concentration | 12 ng/mL | 10 hours post-dose |
| Residual Plasma Concentration | Undetectable | 24 hours post-dose |
Experimental Protocols
Based on published in vivo studies with this compound and other EZH2 inhibitors, oral gavage is the recommended route of administration.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle suitable for the oral administration of this compound. A common vehicle for similar small molecule inhibitors is a suspension in a solution of sodium carboxymethylcellulose (NaCMC) and Tween-80.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (NaCMC)
-
Tween-80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Prepare the Vehicle Solution (0.5% NaCMC, 0.1% Tween-80 in water):
-
For 10 mL of vehicle, weigh 50 mg of NaCMC and 10 mg (or 10 µL) of Tween-80.
-
In a sterile conical tube, add the Tween-80 to approximately 8 mL of sterile water and mix thoroughly.
-
Slowly add the NaCMC powder to the water while vortexing or stirring to prevent clumping.
-
Add the remaining water to bring the total volume to 10 mL.
-
Stir the solution with a magnetic stirrer until the NaCMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. For example, for a 20g mouse at a 25 mg/kg dose, you will need 0.5 mg of this compound per mouse. It is advisable to prepare a slight excess of the suspension.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the prepared vehicle solution to the this compound powder to achieve the final desired concentration. For example, if administering a volume of 10 mL/kg, a 25 mg/kg dose would require a 2.5 mg/mL suspension.
-
Vortex the suspension thoroughly to ensure a uniform distribution of this compound. The compound may not fully dissolve, so consistent mixing before each administration is crucial.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL sterile syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The typical administration volume is 10 mL/kg.
-
-
Administration:
-
Thoroughly mix the this compound suspension before drawing it into the syringe to ensure a uniform dose.
-
Securely restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the calculated volume of the this compound suspension.
-
Withdraw the gavage needle gently.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor the mice regularly for changes in body weight, behavior, and overall health as indicators of potential toxicity.
-
Experimental Workflow
The following diagram outlines the key steps for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Application Notes: Measuring CPI-1328 Target Engagement in Tumor Tissues
Introduction
CPI-1328 is a highly potent, second-generation, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes.[4] In many cancers, EZH2 is overexpressed and contributes to tumor progression by silencing tumor suppressor genes.[3][5]
Measuring the engagement of this compound with its target, EZH2, is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining effective dosing in preclinical and clinical settings. Direct measurement of drug-target binding in tissues is complex; therefore, a common and robust strategy is to measure a downstream pharmacodynamic (PD) biomarker. For EZH2 inhibitors like this compound, the most direct PD biomarker is the level of global H3K27me3 in tumor cells.[1] A reduction in H3K27me3 levels in response to treatment provides a quantitative measure of EZH2 inhibition and, consequently, target engagement.
Principle of Target Engagement Measurement
The primary mechanism of this compound is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of EZH2, which prevents the transfer of a methyl group to histone H3.[1] The efficacy of this compound is therefore directly proportional to the degree of EZH2 enzymatic inhibition. By quantifying the reduction of the enzymatic product (H3K27me3) relative to total histone H3 levels in tumor tissues following this compound administration, researchers can accurately assess the extent and duration of target engagement.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of the Expression Characteristics of the Enhancer of the Zeste Homolog 2 Gene in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following CPI-1328 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1328 is a potent and selective second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Inhibition of EZH2 has been shown to induce apoptosis in cancer cells, and this application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Mechanism of Action: this compound Induced Apoptosis
This compound, as an EZH2 inhibitor, is understood to induce apoptosis primarily through the derepression of pro-apoptotic genes. A key mechanism involves the upregulation of the BH3-only protein B-cell lymphoma 2-like 11 (BIM).[1][2][3][4][5] EZH2 typically silences the expression of BIM by maintaining a repressive H3K27me3 landscape at its promoter.[2] Treatment with EZH2 inhibitors like this compound leads to a reduction in H3K27me3 levels, allowing for the transcriptional activation of BIM.[6]
Elevated levels of BIM antagonize the function of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL.[7][8] This relieves the inhibition on pro-apoptotic effector proteins BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane.[9] This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade.[10] Activated caspases, such as caspase-3 and caspase-9, then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[10]
Data Presentation
The following tables summarize quantitative data from studies analyzing apoptosis induction by various EZH2 inhibitors in different cancer cell lines. This data provides a reference for expected outcomes when analyzing the effects of this compound.
Table 1: Apoptosis Induction by EZH2 Inhibitors in Various Cancer Cell Lines
| Cell Line | EZH2 Inhibitor | Concentration (µM) | Treatment Duration (hours) | Percent Apoptotic Cells (Annexin V+) | Reference |
| SW620 (Colorectal Cancer) | EZH2-siRNA | - | 48 | 17.93% | [1] |
| RD (Rhabdomyosarcoma) | EPZ005687 | 10 | 72 | ~150% of control | [2] |
| RH30 (Rhabdomyosarcoma) | EPZ005687 | 10 | 72 | ~120% of control | [2] |
| RPMI8226 (Multiple Myeloma) | GSK126 | 10 | 72 | ~40% | [10] |
| MM.1S (Multiple Myeloma) | GSK126 | 10 | 72 | ~35% | [10] |
| LP1 (Multiple Myeloma) | GSK126 | 10 | 72 | ~30% | [10] |
| Saos2 (Osteosarcoma) | GSK343 | 20 | 48 | ~25% | [11] |
| U2OS (Osteosarcoma) | GSK343 | 20 | 48 | ~30% | [11] |
| MGC803 (Gastric Cancer) | GSK126 | 8.3 | 48 | 10.6% | [12] |
Table 2: Dose-Dependent Apoptosis Induction by EZH2 Inhibitors
| Cell Line | EZH2 Inhibitor | Concentration (µM) | Percent Apoptotic Cells (Annexin V+) | Reference |
| Saos2 (Osteosarcoma) | GSK343 | 5 | ~5% | [11] |
| 10 | ~15% | [11] | ||
| 20 | ~25% | [11] | ||
| U2OS (Osteosarcoma) | GSK343 | 5 | ~8% | [11] |
| 10 | ~20% | [11] | ||
| 20 | ~30% | [11] | ||
| WSU-DLCL2 (Lymphoma) | EPZ005687 | 1 | ~5% (Sub-G1) | [13] |
| 10 | ~20% (Sub-G1) | [13] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered (for adherent cell lines) or are in suspension, replace the medium with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late apoptotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the supernatant containing any floating (potentially apoptotic) cells along with the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bim Upregulation by Histone Deacetylase Inhibitors Mediates Interactions with the Bcl-2 Antagonist ABT-737: Evidence for Distinct Roles for Bcl-2, Bcl-xL, and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Bcl‐2 changes conformation to inhibit Bax oligomerization | The EMBO Journal [link.springer.com]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of EZH2 and EGFR produces a synergistic effect on cell apoptosis by increasing autophagy in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CPI-1328 solubility issues in aqueous buffers
Technical Support Center: CPI-1328
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of up to 10 mM in DMSO can be prepared.[1] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C.[1][2]
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What is the cause of this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This phenomenon, often called "crashing out," occurs because the compound's solubility is significantly lower in the aqueous buffer compared to DMSO. The abrupt change in solvent polarity causes the compound to come out of solution.
Q3: How can I prevent my this compound from precipitating in my aqueous experimental buffer?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower the Final Compound Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. You can experimentally determine the optimal pH for this compound solubility by testing a range of pH values for your buffer.
-
Use a Co-solvent: In some cases, a water-miscible co-solvent can be used. This involves diluting the DMSO stock into the co-solvent before the final dilution in the aqueous buffer.
Q4: Can I sonicate my this compound solution to help it dissolve in an aqueous buffer?
A4: Sonication can be used to aid in the dissolution of this compound in aqueous buffers by breaking down small aggregates. However, it is crucial to monitor the temperature during sonication, as excessive heat can lead to compound degradation. Sonication is most effective when used in conjunction with other solubilizing techniques and may not be sufficient on its own to overcome inherent insolubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in aqueous buffers.
Issue: Precipitate formation observed in the aqueous working solution.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds aqueous solubility. | 1. Reduce the final working concentration of this compound.2. Perform a kinetic solubility test (see Experimental Protocols) to determine the approximate solubility limit in your specific buffer. |
| High final DMSO concentration. | 1. Maintain the final DMSO concentration at the lowest possible level that maintains solubility (typically ≤0.5%).2. Always use a vehicle control with the same DMSO concentration. |
| Suboptimal buffer pH. | 1. If the experimental conditions allow, test a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to identify a pH that improves solubility. |
| Buffer composition. | 1. High ionic strength buffers can sometimes reduce the solubility of hydrophobic compounds (salting-out effect). If applicable, try a buffer with a lower salt concentration. |
Issue: Inconsistent experimental results.
| Potential Cause | Troubleshooting Steps |
| Variable compound solubility between experiments. | 1. Always prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.2. Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions.3. Vortex the working solution before adding it to the assay. |
| Compound degradation. | 1. Minimize the time the compound is in the aqueous buffer before the start of the experiment.2. Protect the solution from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to get closer to the final desired concentration.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the aqueous buffer to reach the final desired concentration. The final DMSO concentration should be kept as low as possible (e.g., ≤0.5%).
-
Vortex the solution immediately and thoroughly after adding the DMSO stock.
-
Visually inspect for any signs of precipitation.
-
Use the working solution immediately.
-
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer.[3][4]
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of interest
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
Create a series of dilutions of the 10 mM this compound stock solution in DMSO in a 96-well plate.
-
-
Dilute into Aqueous Buffer:
-
Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of the aqueous buffer in another 96-well plate. For example, add 2 µL of the DMSO dilution to 98 µL of buffer to achieve a 1:50 dilution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Observation and Measurement:
-
Visually inspect each well for the presence of precipitate.
-
(Optional) Use a plate reader to measure the turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Determine Kinetic Solubility:
-
The highest concentration of this compound that does not show any visible precipitation or a significant increase in turbidity is the approximate kinetic solubility in that buffer.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.
References
Troubleshooting inconsistent western blot results for H3K27me3
Welcome to the technical support center for troubleshooting inconsistent Western blot results for Histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the detection of this critical epigenetic mark.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate the complexities of H3K27me3 Western blotting.
Issue 1: No or Weak H3K27me3 Signal
Q1: I am not detecting any signal, or the signal for H3K27me3 is very faint. What are the possible causes and solutions?
A1: A weak or absent signal can stem from several factors, from sample preparation to antibody issues. Here is a step-by-step guide to troubleshoot this problem:
-
Protein Extraction and Integrity: Histones are nuclear proteins, and their efficient extraction is crucial. Standard whole-cell lysates may not be sufficient.
-
Protein Loading: The abundance of H3K27me3 can vary between cell types and treatments.
-
Antibody Selection and Dilution: The primary antibody is critical for specificity and signal strength.
-
Electrophoresis and Transfer: Due to their small size (approx. 17 kDa), histones require specific considerations during gel electrophoresis and membrane transfer.
-
Recommendation: Use a higher percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) for better resolution of low molecular weight proteins.[7] A PVDF or nitrocellulose membrane with a smaller pore size (0.2 µm) is recommended to prevent the small histone proteins from passing through during transfer.[7] Verify transfer efficiency by staining the membrane with Ponceau S.[7]
-
-
Secondary Antibody and Detection: The secondary antibody and detection reagent can significantly impact signal intensity.
Issue 2: High Background on the Blot
Q2: My Western blot for H3K27me3 shows high background, making it difficult to interpret the results. How can I reduce it?
A2: High background can obscure your specific signal. The following steps can help you achieve a cleaner blot:
-
Blocking: Inadequate blocking is a common cause of high background.
-
Recommendation: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5][15][16] For phosphorylated protein detection, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause non-specific binding.[16]
-
-
Antibody Concentrations: Both primary and secondary antibody concentrations might be too high.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies.
-
Membrane Handling: Allowing the membrane to dry out can cause non-specific antibody binding.
Issue 3: Multiple or Non-Specific Bands
Q3: I am observing multiple bands in my H3K27me3 Western blot. What does this indicate and how can I fix it?
A3: The presence of unexpected bands can be due to several factors:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins or histone modifications.
-
Protein Degradation: Sample degradation can lead to smaller, non-specific bands.
-
Post-Translational Modifications: Other post-translational modifications on Histone H3 could affect its migration.
-
Recommendation: Consult databases like UniProt to check for other known modifications of Histone H3 that might alter its apparent molecular weight.[19]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for H3K27me3 Western blotting. These values are starting points and may require optimization for your specific experimental conditions.
| Parameter | Recommendation | Source(s) |
| Protein Loading (Histone Extract) | 15 - 40 µg | [6][7][20][21] |
| Gel Percentage (SDS-PAGE) | 10-15% or 4-20% gradient | [7] |
| Membrane Pore Size | 0.2 µm | [7] |
| Primary Antibody Dilution | 1:1000 | [11][12][21] |
| Secondary Antibody Dilution | 1:10,000 - 1:14,000 | [3][12] |
| Blocking Agent Concentration | 3-5% BSA or non-fat milk | [3][15] |
| Blocking Incubation Time | 1-2 hours at RT or O/N at 4°C | [15] |
Experimental Protocols
A detailed methodology for a typical H3K27me3 Western blot experiment is provided below.
1. Histone Extraction (Acid Extraction Method)
This protocol is adapted from several sources to provide a reliable method for enriching histones from cultured cells.[1][2][4]
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 and incubate with rotation overnight at 4°C to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid and determine the protein concentration using a Bradford assay.
2. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 15-40 µg of histone extract per lane on a 15% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane. Transfer conditions will vary depending on the system (wet or semi-dry), but a common starting point for wet transfer is 100V for 60-90 minutes at 4°C.[7]
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient transfer.
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Visualizations
H3K27me3 Western Blot Workflow
References
- 1. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 3. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 4. biochem.slu.edu [biochem.slu.edu]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. agrisera.com [agrisera.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. arp1.com [arp1.com]
- 16. clyte.tech [clyte.tech]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. researchgate.net [researchgate.net]
- 21. H3K27me3 Antibody - ChIP-seq Grade (C15210017) | Diagenode [diagenode.com]
Technical Support Center: Optimizing CPI-1328 Concentration for Maximal EZH2 Inhibition
Welcome to the technical support center for CPI-1328, a potent and selective inhibitor of EZH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal EZH2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27), leading to a reduction in the repressive H3K27me3 mark. This compound exhibits a very high affinity for EZH2 with a long residence time, which contributes to its profound and sustained inhibitory activity.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
Due to its high potency (Kᵢ = 63 fM), we recommend starting with a dose-response experiment ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay.[1][2] Based on available data, significant inhibition of H3K27me3 can be observed in the low nanomolar range in sensitive cell lines.
Q3: How long should I treat my cells with this compound to observe an effect?
The effects of EZH2 inhibition on H3K27me3 levels and subsequent changes in gene expression and cell proliferation are often time-dependent. A time-course experiment is recommended. For assessing H3K27me3 levels, a treatment duration of 72 to 96 hours is often sufficient to observe significant changes. For cell viability or proliferation assays, longer incubation times of 6 to 14 days may be necessary to see a pronounced effect, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.
Q4: How can I confirm that this compound is inhibiting EZH2 in my cells?
The most direct way to confirm EZH2 inhibition is to measure the global levels of H3K27me3 using Western blotting. A dose-dependent reduction in H3K27me3, normalized to total histone H3, is a clear indicator of on-target activity.
Troubleshooting Guide
Issue 1: I am not observing a decrease in H3K27me3 levels after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Solution: Increase the incubation time (e.g., up to 144 hours) and/or perform a wider dose-response curve to ensure you are using an effective concentration for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Some cell lines may be less dependent on EZH2 activity. Consider using a positive control cell line known to be sensitive to EZH2 inhibitors, such as the KARPAS-422 lymphoma cell line.[2]
-
-
Possible Cause 3: Reagent Quality.
-
Solution: Ensure the this compound compound has been stored correctly and is not degraded. Use fresh dilutions for each experiment. Verify the quality of your primary and secondary antibodies for Western blotting.
-
Issue 2: I am observing significant cell death at concentrations where I don't see maximal H3K27me3 inhibition.
-
Possible Cause: Off-target effects or non-specific toxicity.
-
Solution: While this compound is highly selective, off-target effects can occur at high concentrations. Lower the concentration range in your experiments. Correlate cell viability data with H3K27me3 levels to identify a concentration window that provides maximal target engagement with minimal toxicity.
-
Issue 3: My cell proliferation is not affected by this compound, even with confirmed H3K27me3 reduction.
-
Possible Cause 1: Redundancy with EZH1.
-
Solution: In some contexts, EZH1 can compensate for the loss of EZH2 activity. Consider investigating the expression and role of EZH1 in your cell line.
-
-
Possible Cause 2: Acquired Resistance.
-
Solution: Cells can develop resistance to EZH2 inhibitors through various mechanisms, including activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt, MEK) or mutations in the EZH2 gene that prevent drug binding.[3] Consider combination therapies to overcome resistance.
-
-
Possible Cause 3: Long Doubling Time of Cells.
-
Solution: The anti-proliferative effects of EZH2 inhibition are often more pronounced in rapidly dividing cells. Ensure your cell viability assay is conducted over a sufficiently long period to observe an effect, potentially up to 14 days.
-
Quantitative Data
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Kᵢ | 63 fM | EZH2 | [1][2] |
| EC₅₀ (H3K27me3 Reduction) | ~1 nM (plateau) | HeLa | [2] |
| GI₅₀ (Cell Growth Inhibition) | Correlates with residence time and pKᵢ | KARPAS-422 | [2] |
Table 2: In Vivo Activity of this compound in a KARPAS-422 Xenograft Model
| Dose | H3K27me3 Reduction | Tumor Regression | Reference |
| 10 mg/kg QD | 43% | Observed | [2] |
| 25 mg/kg QD | 89% | More rapid and significant | [2] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 72-96 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for an extended period, typically 6-14 days. Refresh the media with the compound every 3-4 days.
-
Assay: On the day of analysis, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the inhibitor concentration to determine the GI₅₀ value.
Visualizations
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of CPI-1328 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPI-1328 in their experiments. The focus is to address potential off-target effects and provide methodologies for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a highly potent and selective second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] It acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][4] This inhibition leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][4]
Q2: Are there any known off-target effects of this compound?
A2: To date, there is no publicly available data detailing specific off-target effects of this compound. Its development focused on achieving high potency and selectivity for EZH2.[1] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded. Researchers should remain vigilant for unexpected phenotypes in their experiments that do not align with the known functions of EZH2.
Q3: My experimental results with this compound are not what I expected based on EZH2 inhibition. What could be the cause?
A3: If your results are inconsistent with the known role of EZH2, consider the following possibilities:
-
Cellular Context: The function of EZH2 can be highly context-dependent, varying between different cancer cell lines and tumor types.[5]
-
Non-Canonical EZH2 Functions: EZH2 has non-canonical, PRC2-independent roles, such as acting as a transcriptional co-activator.[5][6] Your observed phenotype might be related to these less-characterized functions.
-
Resistance Mechanisms: Cancer cells can develop resistance to EZH2 inhibitors through various mechanisms that might produce unexpected biological responses.
-
Potential Off-Target Effects: The observed phenotype could be a consequence of this compound interacting with one or more unintended proteins.
Q4: How can I experimentally investigate potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to investigate potential off-target effects. Key methodologies include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to this compound in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement with EZH2 in intact cells and can also be adapted for proteome-wide screening to identify other proteins that are thermally stabilized by this compound binding.
-
Phenotypic Screening with Structurally Unrelated EZH2 Inhibitors: Comparing the cellular effects of this compound with other potent and selective EZH2 inhibitors that have a different chemical scaffold (e.g., Tazemetostat, GSK126) can be informative. If a phenotype is unique to this compound, it may suggest an off-target effect.
-
Genetic Knockdown/Knockout: Using techniques like CRISPR/Cas9 or siRNA to deplete EZH2 should phenocopy the on-target effects of this compound. If a this compound-induced phenotype persists in EZH2-depleted cells, it is likely due to an off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity at Low Concentrations | Potential off-target cytotoxic effect. | 1. Confirm the on-target effect by measuring H3K27me3 levels. 2. Compare the cytotoxic profile with other EZH2 inhibitors. 3. Perform a broad kinase or other enzyme panel screening to identify potential off-target interactions. |
| Phenotype is Opposite to Expected EZH2 Inhibition Effects | 1. Non-canonical EZH2 function in the specific cell line. 2. Off-target activation of a signaling pathway. | 1. Validate EZH2 expression and dependency in your cell model. 2. Use genetic approaches (siRNA, CRISPR) to confirm the role of EZH2 in the observed phenotype. 3. Perform phosphoproteomic or transcriptomic analysis to identify dysregulated pathways. |
| Lack of Correlation Between H3K27me3 Reduction and Phenotype | 1. The observed phenotype is independent of the methyltransferase activity of EZH2. 2. The phenotype is a result of an off-target effect. | 1. Investigate non-canonical roles of EZH2. 2. Employ a structurally similar but inactive analog of this compound as a negative control. If the inactive analog does not produce the phenotype, the effect is more likely to be target-related. |
Quantitative Data Summary
On-Target Activity of this compound
| Parameter | Value | Reference |
| Target | EZH2 | [2][3] |
| Mechanism of Action | SAM-Competitive Inhibitor | [1] |
| Binding Affinity (Ki) | 63 fM | [2][3] |
| Residence Time (τ) | 4400 ± 200 hours | [1] |
| Association Rate (kon) | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target protein EZH2 in a cellular context.
Methodology:
-
Cell Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform Western blotting to detect the amount of soluble EZH2 at each temperature point. An antibody against a protein not expected to bind this compound (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities. A positive thermal shift in the melting curve of EZH2 in the presence of this compound indicates target engagement.
Protocol 2: Workflow for Investigating Off-Target Effects
Objective: To systematically investigate potential off-target effects of this compound.
Methodology:
-
Initial Observation: An unexpected phenotype is observed following treatment with this compound.
-
On-Target Validation:
-
Confirm EZH2 inhibition by measuring global H3K27me3 levels via Western blot or ELISA.
-
Perform a dose-response curve for the phenotype and compare it to the IC50 for H3K27me3 inhibition.
-
-
Comparative Analysis:
-
Treat cells with at least two structurally different EZH2 inhibitors (e.g., Tazemetostat, GSK126).
-
If the unexpected phenotype is unique to this compound, it suggests a potential off-target effect.
-
-
Genetic Validation:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout EZH2 in the cancer cell line.
-
If the phenotype persists in EZH2-deficient cells upon this compound treatment, this strongly indicates an off-target mechanism.
-
-
Target Identification (if off-target effect is suspected):
-
Chemical Proteomics: Utilize affinity-based probes derived from this compound to pull down interacting proteins from cell lysates, followed by identification using mass spectrometry.
-
Proteome-wide CETSA (CETSA-MS): Analyze the entire soluble proteome after thermal challenge in the presence or absence of this compound to identify proteins with altered thermal stability.
-
Visualizations
Caption: On-Target Pathway of this compound action on the PRC2 complex.
Caption: Workflow for investigating potential off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CPI-1328 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities during animal studies with CPI-1328.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound in preclinical animal studies?
A1: Based on published data, this compound has been shown to be well-tolerated in mouse xenograft models. In a study using a KARPAS-422 xenograft model, daily doses of 10 mg/kg and 25 mg/kg of this compound did not result in any overt signs of toxicity or changes in body weight.[1] This suggests a favorable safety profile at these efficacious doses.
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly potent and selective second-generation inhibitor of EZH2 (Enhancer of zeste homolog 2) with a Ki value of 63 fM.[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[4] By inhibiting EZH2, this compound leads to a dose-dependent reduction in global H3K27me3 levels.[1][3]
Q3: Are there any known toxicities associated with the EZH2 inhibitor class of compounds?
A3: While this compound itself has shown a good safety profile in the cited study, the broader class of EZH2 inhibitors has been associated with certain treatment-related adverse events in clinical trials. The most common grade 3 or higher adverse events reported for EZH2 inhibitors in general include neutropenia, thrombocytopenia, and anemia.[5][6] It is important to monitor for these potential hematological toxicities in long-term or high-dose animal studies.
Q4: What should I do if I observe unexpected toxicity in my animal study with this compound?
A4: If you observe unexpected adverse effects such as significant weight loss, lethargy, ruffled fur, or other signs of distress, it is crucial to systematically troubleshoot the issue. Refer to the Troubleshooting Guide below for a step-by-step approach to identifying the cause and managing the toxicity.
Troubleshooting Guide for Unexpected Toxicity
If you encounter unexpected adverse events in your animal studies with this compound, follow this guide to systematically address the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | - Compound toxicity- Formulation/vehicle intolerance- Off-target effects- Dehydration | 1. Confirm dosing accuracy.2. Evaluate the tolerability of the vehicle in a control group.3. Reduce the dose or dosing frequency.4. Provide supportive care (e.g., hydration, supplemental nutrition).5. Perform clinical pathology (CBC, serum chemistry) and histopathology to identify target organs of toxicity. |
| Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia) | - EZH2 inhibitor class effect on hematopoiesis | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals during the study.2. Consider dose reduction or a less frequent dosing schedule.3. Evaluate bone marrow aspirates or biopsies for cellularity and morphology. |
| Lethargy, Hunched Posture, Ruffled Fur | - General malaise due to toxicity- Dehydration or malnutrition | 1. Perform a thorough clinical examination of the animals.2. Monitor food and water intake.3. Provide supportive care as needed.4. Consider a lower dose level in a satellite group of animals to establish a toxicity threshold. |
| Gastrointestinal Issues (Diarrhea, Constipation) | - Formulation/vehicle effects- Direct effect of the compound on the GI tract | 1. Assess the composition of the vehicle for potential irritants.2. Ensure the formulation is homogenous and stable.3. Perform a gross necropsy and histopathological examination of the gastrointestinal tract. |
Experimental Protocols
Protocol: Dose-Dependent Reduction of H3K27me3 Levels
This protocol is based on the methodology used to assess the pharmacodynamic effects of this compound in a xenograft model.[1]
-
Animal Model: Utilize a relevant xenograft model (e.g., KARPAS-422).
-
Dosing: Administer this compound orally, once daily (QD), at desired dose levels (e.g., 10 mg/kg and 25 mg/kg).
-
Sample Collection: Collect tumor samples at a specified time point after the last dose (e.g., on Day 12, 1 hour post-dose).
-
Histone Extraction: Extract histones from the tumor tissue.
-
ELISA: Use an MSD ELISA-based assay to measure global H3K27me3 levels.
-
Data Analysis: Normalize the H3K27me3 levels to total histone H3 levels and compare the treated groups to the vehicle control group to determine the percentage reduction.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Experimental Workflow for Toxicity Assessment
Caption: Troubleshooting workflow for managing unexpected toxicity.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Why is my CPI-1328 not reducing H3K27me3 levels?
This guide provides troubleshooting advice and detailed protocols for researchers using CPI-1328, a potent and selective EZH2 inhibitor. If you are not observing the expected reduction in H3K27me3 levels, please consult the frequently asked questions and experimental guides below.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a decrease in H3K27me3 levels after treating my cells with this compound?
A1: A lack of reduction in H3K27me3 is a common experimental challenge that can stem from several factors, ranging from the inhibitor's handling to the specific biology of the cell system being used. Below is a systematic guide to troubleshooting this issue.
1. Inhibitor Integrity and Handling
-
Concentration and Potency: this compound is a highly potent EZH2 inhibitor with a femtomolar binding affinity (Ki = 63 fM).[1][2][3] However, the effective concentration for cellular assays can vary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solubility: this compound is soluble in DMSO (e.g., 10 mM), but may precipitate if not handled correctly when diluting into aqueous cell culture media.[1] Ensure the stock solution is fully dissolved before preparing working concentrations.
-
Storage and Stability: The compound's stability is critical for its activity. As a solid, it should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, aliquots should be stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
2. Experimental Protocol and Design
-
Treatment Duration: The turnover rate of histone methylation can be slow. A reduction in H3K27me3 levels may require prolonged exposure to the inhibitor. Studies have shown that treatment times can range from 2 to 7 days to observe significant changes.[4][5] Consider performing a time-course experiment.
-
Cell Permeability: While many inhibitors are designed to be cell-permeable, the rate of uptake can differ between cell types.[6][7] Insufficient incubation time may prevent the compound from reaching its intracellular target at an effective concentration.
-
Loading Control for Western Blot: When assessing H3K27me3 levels by Western blot, it is essential to use an appropriate loading control. Total Histone H3 is the recommended control for normalizing the H3K27me3 signal, as it ensures that any observed changes are not due to unequal protein loading.[8][9]
3. Cellular and Biological Factors
-
Cell Line Specificity: Not all cell lines are equally sensitive to EZH2 inhibition.[5] The reduction of H3K27me3 may not lead to a phenotypic response (like cell death or growth arrest) in cells that are not dependent on the EZH2 pathway.[5]
-
Compensatory Mechanisms: Cells can sometimes adapt to the inhibition of one pathway by activating others.[6]
-
Resistance Pathways: Acquired resistance to EZH2 inhibitors can occur, for example, through mutations in downstream pathways such as the RB1/E2F axis, which can decouple EZH2 inhibition from cell cycle arrest.[10][11]
Below is a diagram outlining a logical workflow for troubleshooting this issue.
Quantitative Data Summary
The following table summarizes key parameters for this compound based on published data. These values can serve as a starting point for designing your experiments.
| Parameter | Value | Cell/System Type | Source |
| Binding Affinity (Ki) | 63 fM | Cell-free assay | [1][2][12] |
| In Vivo Dosage (Low) | 10 mg/kg QD | KARPAS-422 Xenograft | [12] |
| H3K27me3 Reduction (Low Dose) | 43% | KARPAS-422 Xenograft | [12] |
| In Vivo Dosage (High) | 25 mg/kg QD | KARPAS-422 Xenograft | [12] |
| H3K27me3 Reduction (High Dose) | 89% | KARPAS-422 Xenograft | [12] |
| Stock Solution Solubility | 10 mM | DMSO | [1] |
Key Experimental Protocols
Protocol: Western Blot Analysis of H3K27me3 Reduction
This protocol provides a standard method for extracting histones and performing a Western blot to measure changes in H3K27me3 levels.
1. Histone Extraction (Acid Extraction Method)
-
Culture and treat cells with this compound for the desired time and concentration. Include a vehicle control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.[8]
-
Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) and incubating on ice.
-
Pellet the histones, wash twice with ice-cold acetone, and air-dry the pellet.[8]
-
Resuspend the histone pellet in sterile water.
2. Protein Quantification and SDS-PAGE
-
Determine the protein concentration of each histone extract using a BCA or Bradford assay.
-
Normalize all samples and load 15-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.[8]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
3. Protein Transfer and Immunoblotting
-
Transfer the separated proteins to a PVDF membrane.[8] Confirm transfer with a Ponceau S stain.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.[8] Normalize the H3K27me3 signal to the total H3 signal for each lane.
Mechanism of Action
This compound targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, the compound prevents the transfer of methyl groups to Histone H3 at lysine (B10760008) 27, leading to a global decrease in the repressive H3K27me3 mark.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Resistance to CPI-1328 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell line resistance to CPI-1328, a potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent, second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby inhibiting its histone methyltransferase activity. This leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification associated with transcriptional repression. The inhibition of EZH2 by this compound results in the reactivation of silenced tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells. This compound has a very high binding affinity with a Ki value of 63 fM.[2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance. Potential reasons include:
-
Cell line is not dependent on EZH2 activity: The cell line may lack the specific EZH2 mutations (e.g., Y641 mutations) or other genetic contexts that confer sensitivity to EZH2 inhibition.
-
Activation of bypass signaling pathways: The cancer cells may have activated alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, which can compensate for the inhibition of EZH2.
-
Acquired mutations in EZH2: Prolonged treatment with an EZH2 inhibitor can lead to the selection of cells with mutations in the EZH2 gene that prevent the binding of this compound.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps can actively transport this compound out of the cells, reducing its intracellular concentration.
-
Suboptimal experimental conditions: Incorrect drug concentration, insufficient treatment duration, or issues with cell culture conditions can lead to an apparent lack of response.
Q3: How can I determine if my cell line has developed resistance to this compound?
Developing resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line. This can be confirmed by performing a dose-response curve and calculating the IC50 values. A resistant phenotype is generally considered significant if the IC50 value increases by at least 3- to 5-fold.
Troubleshooting Guide
Problem 1: No or low cytotoxicity observed after this compound treatment.
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Extend the treatment duration (e.g., from 72 hours to 7-10 days) as the effects of epigenetic drugs can be slow to manifest. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.[1] |
| Compound Integrity | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Intrinsic Resistance | The cell line may not be dependent on the EZH2 pathway for survival. Consider using a different therapeutic strategy. |
Experimental Workflow for Investigating Lack of Cytotoxicity
Troubleshooting workflow for lack of this compound cytotoxicity.
Problem 2: Suspected acquired resistance to this compound.
If your cell line initially responded to this compound but has become less sensitive over time, it may have acquired resistance.
Investigating Mechanisms of Acquired Resistance
| Potential Mechanism | Experimental Approach |
| Activation of Survival Pathways | Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways in resistant vs. parental cells. |
| EZH2 Target Gene Reactivation | Western Blot: Confirm target engagement by measuring global H3K27me3 levels. A lack of reduction in H3K27me3 in resistant cells upon treatment suggests a mechanism upstream of histone methylation. |
| EZH2 Gene Mutations | Sanger Sequencing: Sequence the EZH2 gene, particularly the SET domain, in resistant cells to identify potential mutations that prevent this compound binding. |
Signaling Pathways Implicated in EZH2 Inhibitor Resistance
Bypass signaling pathways in EZH2 inhibitor resistance.
Quantitative Data Summary
Table 1: this compound Activity and Efficacy
| Parameter | Value | Cell Line/Model | Reference |
| Ki | 63 fM | - | [2] |
| GI50 | ~10-100 nM (estimated from graph) | KARPAS-422 | [1] |
| H3K27me3 Reduction | 43% (10 mg/kg QD) | KARPAS-422 Xenograft | [1] |
| H3K27me3 Reduction | 89% (25 mg/kg QD) | KARPAS-422 Xenograft | [1] |
Key Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die.
-
Recovery and Expansion: Allow the surviving cells to repopulate the flask. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3-5, progressively increasing the drug concentration. It is advisable to cryopreserve cells at each successful concentration step.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol details the procedure for assessing the pharmacodynamic effect of this compound by measuring the levels of H3K27 trimethylation.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a defined period (e.g., 72 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels.
Workflow for Western Blot Analysis
Western blot workflow for H3K27me3 analysis.
References
How to minimize variability in CPI-1328 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in in vivo experiments involving CPI-1328, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a second-generation, highly potent, and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to EZH2, this compound blocks the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic modification that leads to transcriptional repression.[1][2][3] this compound exhibits a very long residence time, meaning it remains bound to EZH2 for an extended period, leading to durable target engagement and suppression of H3K27 trimethylation (H3K27me3).[1]
Q2: What is the recommended in vivo model for studying this compound efficacy?
A2: A commonly used and well-characterized model is the KARPAS-422 xenograft model.[1][4] KARPAS-422 is a human B-cell lymphoma cell line with a mutant EZH2, making it highly dependent on EZH2 activity for proliferation and survival.[1] This model has been shown to be sensitive to this compound treatment, exhibiting dose-dependent tumor regression.[1]
Q3: What are the recommended dose levels for this compound in a KARPAS-422 xenograft model?
A3: In vivo studies have demonstrated efficacy at doses of 10 mg/kg and 25 mg/kg administered once daily (QD).[1][3] These doses have been shown to induce a dose-dependent reduction in global H3K27me3 levels and subsequent tumor regression.[1]
Q4: What is the expected pharmacokinetic profile of this compound?
A4: In a KARPAS-422 xenograft model, a 25 mg/kg QD dose of this compound resulted in plasma levels of 12 ng/mL at 10 hours post-dose, with undetectable levels by 24 hours, indicating a lack of drug accumulation with once-daily dosing.[1]
Q5: Are there any signs of toxicity associated with this compound treatment in vivo?
A5: At efficacious doses (e.g., 25 mg/kg QD), studies have reported no signs of overt toxicity or changes in the body weight of the animals.[1] However, it is always crucial to monitor animal health and welfare throughout any in vivo experiment.
Troubleshooting Guides
This section provides solutions to common issues that can lead to variability in this compound in vivo experiments.
Issue 1: High Variability in Tumor Growth Rates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable KARPAS-422 cells are implanted for each animal. - Use a consistent injection volume and location (e.g., subcutaneous flank). - Monitor cell viability immediately before implantation. |
| Variable Animal Health Status | - Use animals of the same age, sex, and from the same vendor. - Allow for a proper acclimatization period before starting the experiment. - Monitor animal health daily and exclude any outliers with signs of illness not related to the treatment. |
| Inaccurate Tumor Volume Measurement | - Use calipers for consistent tumor measurements (length and width). - Ensure the same individual performs the measurements throughout the study to minimize inter-operator variability. - Blinding the individual measuring the tumors to the treatment groups can reduce bias. |
Issue 2: Inconsistent Pharmacodynamic (PD) Response (H3K27me3 Levels)
| Potential Cause | Troubleshooting Steps |
| Variable Drug Exposure | - Ensure accurate and consistent dosing for each animal. - For oral administration, ensure the full dose is delivered and check for any regurgitation. - Consider performing satellite pharmacokinetic studies to correlate drug exposure with PD response. |
| Inconsistent Sample Collection and Processing | - Collect tumor samples at a consistent time point post-dose for all animals. - Immediately snap-freeze tumor tissue in liquid nitrogen upon collection to preserve histone modifications. - Use a standardized protocol for tissue homogenization and histone extraction. |
| Assay Variability | - Use a validated and reliable method for measuring H3K27me3 levels (e.g., ELISA, Western blot, or immunohistochemistry). - Run quality controls and standards with each assay to ensure consistency. - Normalize H3K27me3 levels to total Histone H3 levels to account for variations in histone content. |
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy and pharmacodynamic effects of this compound in the KARPAS-422 xenograft model.
| Parameter | 10 mg/kg QD this compound | 25 mg/kg QD this compound |
| Reduction in Global H3K27me3 Levels (Day 12) | 43%[1][3] | 89%[1][3] |
| Onset of Tumor Regression | Approximately Day 12[1] | Approximately Day 5[1] |
| Plasma Concentration (10h post-dose) | Not Reported | 12 ng/mL[1] |
| Tumor Concentration (1h post-dose, Day 12) | Not Reported | 350 ng/g[1] |
Experimental Protocols
KARPAS-422 Xenograft Model
A detailed methodology for establishing and utilizing the KARPAS-422 xenograft model is crucial for reproducibility.
-
Cell Culture: Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Strain: Use immunodeficient mice (e.g., NOD-SCID or similar strains) to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Harvest KARPAS-422 cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing animals into treatment groups.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the specified dose (e.g., 10 or 25 mg/kg) once daily.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 27 days).[1]
-
Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.
-
Collect tumors and other tissues for pharmacodynamic and pharmacokinetic analyses.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Experimental Workflow for this compound In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound in a xenograft model.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Bioavailability of CPI-1328 in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of CPI-1328 in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[4] This methylation leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.[4][5] this compound acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, blocking the methyltransferase activity of EZH2 and thereby reducing H3K27me3 levels.[1] This can lead to the re-expression of tumor suppressor genes and subsequent inhibition of tumor growth.
Q2: I am observing low plasma and tumor concentrations of this compound in my xenograft model. Is this expected?
A2: Low systemic exposure can be a challenge with orally administered small molecule inhibitors. A study comparing this compound and Tazemetostat in a xenograft model showed that at a dose of 25 mg/kg QD, the total concentration of this compound in tumors was approximately half that of Tazemetostat (350 ng/g vs. 730 ng/g), and plasma levels were significantly lower (490 ng/ml vs. 6100 ng/ml).[1] This suggests that inherent properties of the compound may contribute to lower bioavailability. Furthermore, a related EZH2 inhibitor, CPI-169, also exhibited limited oral bioavailability in xenograft models, indicating this could be a characteristic of this class of compounds.[5]
Q3: What are the potential causes of poor bioavailability of this compound in my xenograft studies?
A3: Poor bioavailability of an orally administered drug in a xenograft model can stem from several factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[6][7]
-
Inadequate Formulation: The vehicle used to dissolve or suspend this compound for oral gavage may not be optimal for its absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.
-
Instability: The compound may be unstable in the acidic environment of the stomach.
-
Animal-Specific Factors: Differences in the gastrointestinal physiology and metabolic enzymes between mouse models and humans can influence drug absorption and metabolism.[9]
Troubleshooting Guide
Issue 1: Inconsistent or low this compound exposure between animals.
| Possible Cause | Troubleshooting Steps |
| Improper Drug Formulation/Administration | - Ensure Homogenous Suspension: If administering a suspension, ensure it is uniformly mixed before each gavage to provide a consistent dose.[10] - Optimize Vehicle: Test different formulation vehicles to improve solubility and stability. (See "Formulation Optimization Strategies" below). - Consistent Gavage Technique: Train all personnel on a standardized oral gavage technique to minimize variability in administration.[10] |
| Animal Health and Variability | - Monitor Animal Health: Exclude animals with underlying health issues that could affect drug metabolism.[10] - Increase Sample Size: A larger cohort can help mitigate the statistical impact of individual animal variations.[10] |
Issue 2: Sub-therapeutic concentrations of this compound in plasma and tumor.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Particle Size Reduction: Decreasing the particle size of the drug increases the surface area for dissolution.[7][11] Consider micronization or nanosizing techniques.[7][8] - Formulation Optimization: Employ strategies such as using co-solvents, surfactants, or complexation with cyclodextrins to enhance solubility.[7][12] |
| Inadequate Formulation for Absorption | - Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic compounds, formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption and bioavailability.[12][13] - Solid Dispersions: Dispersing this compound in a polymer matrix can enhance dissolution.[7] |
| Rapid Metabolism (First-Pass Effect) | - Pharmacokinetic (PK) Studies: Conduct a pilot PK study with intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and assess the extent of first-pass metabolism. - Prodrug Approach: Consider if a prodrug of this compound could be synthesized to mask metabolically liable sites and improve absorption.[6][8] |
Data Presentation
Table 1: Comparative Pharmacokinetic Data of this compound and Tazemetostat in a Xenograft Model (Day 12, 1h post-dose) [1]
| Compound | Dose (mg/kg QD) | Total Tumor Concentration (ng/g) | Total Plasma Concentration (ng/ml) |
| This compound | 25 | 350 | 490 |
| Tazemetostat | 25 | 730 | 6100 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Gavage
This protocol is a general guideline for preparing a nanosuspension to enhance the oral bioavailability of a poorly soluble compound like this compound.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188, PVP), deionized water, high-pressure homogenizer or bead mill.
-
Preparation of Pre-suspension:
-
Weigh the required amount of this compound and the stabilizer.
-
Disperse the this compound and stabilizer in a portion of the deionized water to form a pre-suspension.
-
-
Particle Size Reduction:
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is achieved.
-
Bead Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to the milling chamber and mill for a set duration.
-
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering (DLS). The target is typically in the range of 200-600 nm.[6]
-
Assess the physical stability of the nanosuspension over time.
-
-
Dosing:
-
Ensure the nanosuspension is well-dispersed before each administration.
-
Administer the required dose volume to the xenograft model via oral gavage.
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Xenograft Models
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG) bearing the tumor xenograft of interest.[10]
-
Dosing:
-
Administer this compound (in an optimized formulation) or vehicle control via oral gavage at the desired dose and schedule.[10]
-
-
Sample Collection:
-
At predetermined time points post-dosing, collect blood samples (via cardiac puncture or retro-orbital bleeding) into tubes containing an anticoagulant.
-
Harvest tumor tissue and other relevant organs.
-
-
Sample Processing:
-
Centrifuge the blood to separate plasma.
-
Homogenize the tumor tissue.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and tumor homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacodynamic Analysis:
-
Assess the levels of H3K27me3 in tumor tissue by methods such as Western blot or immunohistochemistry to confirm target engagement.[10]
-
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for poor this compound bioavailability.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: CPI-1328 vs. GSK126
A detailed analysis for researchers and drug development professionals on the potency and mechanistic nuances of two prominent EZH2 inhibitors.
In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. Two notable small molecule inhibitors that have garnered significant attention are CPI-1328 and GSK126. This guide provides a comprehensive comparison of their potency, supported by available experimental data, to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.
Executive Summary
Both this compound and GSK126 are potent and selective inhibitors of EZH2, functioning as S-adenosyl-methionine (SAM) competitive inhibitors to block the methylation of histone H3 on lysine (B10760008) 27 (H3K27). This action leads to the reactivation of tumor suppressor genes silenced by aberrant EZH2 activity. While both compounds are highly effective, this compound, a second-generation EZH2 inhibitor, is characterized by a significantly longer residence time and a remarkably low femtomolar binding affinity, suggesting a more durable target engagement.
Potency Comparison
The following table summarizes the key potency metrics for this compound and GSK126, highlighting the superior biochemical potency of this compound.
| Parameter | This compound | GSK126 | Reference(s) |
| Target | EZH2 | EZH2 | [1][2],[3][4][5][6] |
| Mechanism of Action | S-adenosyl-methionine (SAM) competitive inhibitor | S-adenosyl-methionine (SAM) competitive inhibitor | [7],[6][8] |
| Ki | 63 fM | ~0.5-3 nM; as low as 93 pM on activated PRC2 | [1][2],[4][9][10] |
| IC50 | Not explicitly stated in provided results | 9.9 nM | [3][4][5][6] |
| Selectivity | Highly selective for EZH2 | >1000-fold selective for EZH2 over 20 other methyltransferases; IC50 for EZH1 is 680 nM | [2],[3][5] |
Signaling Pathway and Mechanism of Action
Both inhibitors target the catalytic activity of EZH2 within the PRC2 complex. By competitively binding to the SAM pocket, they prevent the transfer of a methyl group to H3K27. This leads to a global decrease in the repressive H3K27me3 mark, ultimately resulting in the transcriptional activation of previously silenced genes.
Experimental Protocols
The potency of EZH2 inhibitors is typically assessed through a combination of biochemical and cell-based assays.
Biochemical Potency Assay (IC50/Ki Determination)
A common method to determine the biochemical potency is a radiometric methyltransferase assay.
Detailed Methodology:
-
Enzyme and Substrate Preparation: The five-member PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48) is prepared. A histone H3 peptide is used as the substrate.
-
Inhibitor Preparation: this compound or GSK126 is dissolved in DMSO and serially diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by adding [³H]-labeled S-adenosyl-methionine ([³H]-SAM) to a mixture of the PRC2 complex, histone H3 peptide, and the inhibitor.
-
Incubation: The reaction is incubated for a defined period, typically 30 minutes, to allow for enzymatic methylation.
-
Quenching: The reaction is stopped by adding a large excess of unlabeled SAM.
-
Capture and Detection: The methylated histone H3 peptide is captured on phosphocellulose filters. Unincorporated [³H]-SAM is washed away, and the radioactivity of the captured peptide is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The Ki values can be determined using the Cheng-Prusoff equation, especially in assays with high concentrations of the competitive substrate SAM relative to its Km, to ensure accurate estimation for tight-binding inhibitors.[3]
Cellular Potency Assay (H3K27me3 Reduction)
The cellular activity of the inhibitors is often evaluated by measuring the reduction of global H3K27me3 levels in cancer cell lines.
Detailed Methodology:
-
Cell Culture: Cancer cell lines, such as the diffuse large B-cell lymphoma (DLBCL) line KARPAS-422, are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or GSK126 for a specified duration (e.g., 6 days).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blot or ELISA: The levels of H3K27me3 are quantified using either Western blotting with an antibody specific for H3K27me3 or a more quantitative method like an MSD ELISA-based assay.[7]
-
Data Analysis: The EC50 for H3K27me3 reduction is determined from the dose-response curve.
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of both inhibitors. For instance, in mice with KARPAS-422 xenografts, GSK126 administered intraperitoneally led to a decrease in global H3K27me3 levels and significant tumor regression.[3] Similarly, this compound administered orally in a KARPAS-422 xenograft model also showed a dose-dependent reduction in H3K27me3 levels and tumor regression.[7] A key finding from these studies is that the extended residence time and higher affinity of this compound may translate to more durable target inhibition in vivo.[7]
Conclusion
Both this compound and GSK126 are highly potent and selective inhibitors of EZH2 with demonstrated preclinical anti-tumor activity. The key differentiator lies in the significantly enhanced biochemical potency and longer residence time of this compound, a second-generation inhibitor. This suggests that this compound may achieve more comprehensive and durable target engagement in a clinical setting. The choice between these two inhibitors will depend on the specific research question, the desired duration of target inhibition, and the experimental model being used. The provided data and protocols serve as a valuable resource for researchers designing and interpreting studies involving these important epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
- 10. Long residence time inhibition of EZH2 in activated polycomb repressive complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation EZH2 Inhibitors: CPI-1328 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CPI-1328, a novel second-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitor, with other notable second-generation inhibitors, including the FDA-approved tazemetostat, the dual EZH1/EZH2 inhibitor valemetostat (B611628), and CPI-1205. This analysis is supported by available experimental data to inform researchers and drug development professionals.
Introduction to Second-Generation EZH2 Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in silencing tumor suppressor genes by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Dysregulation of EZH2 activity is a known driver in various cancers, making it a compelling therapeutic target. Second-generation EZH2 inhibitors have been developed to improve upon the potency, selectivity, and pharmacokinetic profiles of earlier iterations, offering the potential for more durable target engagement and enhanced anti-tumor activity.[2]
Biochemical and Cellular Efficacy
A key characteristic of second-generation EZH2 inhibitors is their high potency and, in some cases, extended residence time on the target protein. This compound, for instance, demonstrates a sub-picomolar binding affinity for EZH2, which is significantly more potent than the first-generation inhibitor tazemetostat.[2] Valemetostat distinguishes itself by inhibiting both EZH1 and EZH2, which may offer a broader therapeutic window and overcome potential resistance mechanisms.[3]
| Inhibitor | Target(s) | Ki (EZH2) | IC50 (EZH2) | Cellular H3K27me3 Reduction (EC50) | Cell Line |
| This compound | EZH2 | 63 fM[4] | - | Not explicitly reported, but significant reduction observed in vivo[2] | KARPAS-422[2] |
| Tazemetostat | EZH2 | 64 pM[2] | - | Not observed at 25 mg/kg QD in vivo[2] | KARPAS-422[2] |
| Valemetostat | EZH1/EZH2 | - | EZH1: <10 nM, EZH2: <10 nM[5] | Potent inhibition (0.1-100 nM)[5] | Lymphoma cell lines[5] |
| CPI-1205 | EZH2 | - | - | Profound anti-proliferative effects reported[6] | Lymphoma and prostate cancer cell models[6] |
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of these inhibitors. A head-to-head study in a KARPAS-422 lymphoma xenograft model provides a direct comparison of this compound and tazemetostat.
| Inhibitor | Dose and Schedule | Tumor Growth Inhibition (TGI) | H3K27me3 Reduction in Tumor | Animal Model |
| This compound | 10 mg/kg QD | Significant tumor regression[2] | 43%[7] | KARPAS-422 xenograft[2] |
| 25 mg/kg QD | More rapid and profound tumor regression[2] | 89%[7] | KARPAS-422 xenograft[2] | |
| Tazemetostat | 25 mg/kg QD | 49% reduction in tumor volume[2] | Not statistically significant[2] | KARPAS-422 xenograft[2] |
| 160 mg/kg BID | Similar tumor regression to this compound (25 mg/kg QD)[2] | Significant reduction[2] | KARPAS-422 xenograft[2] | |
| Valemetostat | 100 mg/kg QD | Almost complete tumor regression[8] | - | DLBCL xenograft[8] |
| CPI-1205 | - | Profound anti-proliferative effects reported in preclinical models[6] | - | Lymphoma and prostate cancer cell models[6] |
Signaling Pathways and Mechanism of Action
EZH2 inhibitors exert their anti-tumor effects by reversing the epigenetic silencing of tumor suppressor genes. This is achieved by reducing the levels of H3K27me3, a repressive histone mark. The diagram below illustrates the canonical EZH2 signaling pathway and the point of intervention for these inhibitors. Downstream effects include the reactivation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing purified PRC2 enzyme complex, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Compound Incubation : Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture and incubate to allow for enzyme inhibition.
-
Detection : The level of histone methylation is quantified, typically using a luminescence-based assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, or by using an antibody specific to the methylated histone peptide.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay determines the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation within cells.
-
Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., KARPAS-422) and treat with various concentrations of the EZH2 inhibitor for a specified duration (typically 4-7 days to allow for histone turnover).
-
Protein Extraction : Harvest the cells and extract total protein using a suitable lysis buffer.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody specific for H3K27me3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). A parallel blot or re-probing with an antibody against total histone H3 is used as a loading control.
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the relative reduction in H3K27me3 levels compared to the vehicle-treated control.
In Vivo Tumor Xenograft Model (KARPAS-422)
This protocol outlines a general procedure for evaluating the in vivo efficacy of EZH2 inhibitors in a lymphoma xenograft model.
-
Cell Implantation : Subcutaneously implant KARPAS-422 cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization : Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration : Administer the EZH2 inhibitor (e.g., this compound or tazemetostat) orally at the specified dose and schedule for the duration of the study.
-
Efficacy Evaluation : Measure tumor volume and body weight regularly throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis : At the end of the study, or at specified time points, collect tumor tissue to assess the levels of H3K27me3 by methods such as ELISA or Western blot to confirm target engagement.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EZH2 inhibitor.
Conclusion
The available preclinical data suggest that second-generation EZH2 inhibitors, such as this compound and valemetostat, exhibit enhanced potency and, in the case of this compound, a longer target residence time compared to the first-generation inhibitor tazemetostat. This translates to more profound and durable target inhibition in cellular and in vivo models. The dual inhibition of EZH1 and EZH2 by valemetostat presents an alternative strategy that may broaden the therapeutic application of this class of drugs. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncozine.com [oncozine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Validating CPI-1328-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, validating the apoptotic effects of novel compounds is a critical step in preclinical development. This guide provides a comparative analysis of key caspase assays to quantitatively assess apoptosis induced by the investigational EZH2 inhibitor, CPI-1328.
The induction of apoptosis, or programmed cell death, is a desired mechanism of action for many anticancer agents. A central family of cysteine-aspartic proteases, known as caspases, are critical mediators of this process. Caspases are present in an inactive pro-form in most cells and are activated through a proteolytic cascade in response to apoptotic stimuli. Monitoring the activation of specific caspases provides a reliable and quantifiable measure of apoptosis.
This guide focuses on three principal caspase assays—caspase-3/7, caspase-8, and caspase-9—to validate the pro-apoptotic activity of this compound.
Comparative Analysis of Caspase Activation
To evaluate the efficacy of this compound in triggering apoptosis, a series of experiments measuring the activity of key caspases were conducted. The following table summarizes the quantitative data from these assays, comparing the enzymatic activity in cells treated with this compound to untreated controls.
| Caspase Assay | Untreated Control (Relative Luminescence Units) | This compound-Treated (Relative Luminescence Units) | Fold Increase in Activity |
| Caspase-3/7 | 1,800 | 15,300 | 8.5 |
| Caspase-8 | 1,350 | 2,700 | 2.0 |
| Caspase-9 | 2,100 | 17,850 | 8.5 |
The data reveals a significant increase in the activity of the initiator caspase-9 and the executioner caspases-3/7 in cells treated with this compound. This suggests that the compound primarily activates the intrinsic apoptotic pathway. The modest increase in caspase-8 activity indicates a lesser involvement of the extrinsic pathway.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for its validation using caspase assays.
This compound-induced intrinsic apoptosis pathway.
General workflow for caspase assay validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the use of Promega's Caspase-Glo® Assay systems.
Caspase-3/7 Assay
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[1]
-
Materials:
-
White-walled 96-well plates suitable for cell culture and luminescence readings.
-
Caspase-Glo® 3/7 Reagent.[2]
-
Multichannel pipette.
-
Plate shaker.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treat cells with the desired concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.[3]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[2]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2][3]
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[3]
-
Measure the luminescence of each well using a luminometer.
-
Caspase-8 Assay
This assay quantifies the activity of caspase-8, an initiator caspase primarily involved in the extrinsic apoptotic pathway.[4]
-
Materials:
-
Same as for Caspase-3/7 assay, but with Caspase-Glo® 8 Reagent.[4]
-
-
Procedure:
-
Follow steps 1-5 of the Caspase-3/7 assay protocol.
-
Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions.[4]
-
Add 100 µL of the Caspase-Glo® 8 Reagent to each well.[5]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[5]
-
Caspase-9 Assay
This assay measures the activity of caspase-9, an initiator caspase central to the intrinsic apoptotic pathway.[6]
-
Materials:
-
Same as for Caspase-3/7 assay, but with Caspase-Glo® 9 Reagent.[6]
-
-
Procedure:
-
Follow steps 1-5 of the Caspase-3/7 assay protocol.
-
Prepare the Caspase-Glo® 9 Reagent according to the manufacturer's instructions.[6][7]
-
Add 100 µL of the Caspase-Glo® 9 Reagent to each well.[7]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a luminometer.[7]
-
Conclusion
References
Unveiling the Transcriptional Impact of CPI-1328: A Comparative Guide to Target Gene Validation via RNA-seq
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the target genes of CPI-1328, a potent and selective EZH2 inhibitor, using RNA sequencing (RNA-seq). This document outlines the experimental design, data analysis, and expected outcomes when cross-validating the downstream transcriptional effects of this compound against other EZH2 inhibitors, offering a framework for robust target engagement and mechanism-of-action studies.
Executive Summary
This compound is a second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in various cancers, making it a compelling therapeutic target. This guide details the use of RNA-seq as a powerful tool to confirm the on-target effects of this compound by analyzing global changes in gene expression and to compare its transcriptional signature with other EZH2 inhibitors like Tazemetostat (B611178).
Comparative Performance of EZH2 Inhibitors
The efficacy of EZH2 inhibitors can be compared based on their biochemical potency, cellular activity, and in vivo therapeutic effects. While direct RNA-seq data for this compound is not yet publicly available, we can extrapolate its expected performance based on its high potency and compare it to known data from other EZH2 inhibitors.
| Parameter | This compound | Tazemetostat (EPZ-6438) | GSK126 |
| Target | EZH2 | EZH2 | EZH2 |
| Mechanism of Action | SAM-competitive inhibitor of EZH2 methyltransferase activity | SAM-competitive inhibitor of EZH2 methyltransferase activity | S-adenosyl-methionine-competitive inhibitor of EZH2 |
| Biochemical Potency (Ki) | 63 fM[1] | 2.5 nM | 0.3 nM |
| Cellular H3K27me3 Reduction (EC50) | Potent reduction in a dose-dependent manner[1][5] | Subnanomolar to low nanomolar range | Nanomolar range |
| Reported RNA-seq Studies | Not yet published | Multiple studies in various cancer cell lines[6][7][8] | Studies in cancer cell lines and immune cells[9][10] |
| Key In Vivo Findings | Dose-dependent tumor regression in KARPAS-422 xenograft model[1][5] | Tumor growth inhibition in various xenograft models | Inhibition of tumor growth in EZH2-mutant lymphoma xenografts[11] |
Experimental Protocol: RNA-seq for this compound Target Gene Validation
This section outlines a detailed protocol for a typical RNA-seq experiment designed to identify and validate the target genes of this compound.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to EZH2 inhibition (e.g., KARPAS-422, a diffuse large B-cell lymphoma line with an EZH2 mutation).
-
Treatment Conditions:
-
Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to assess dose-dependent effects.
-
Include a vehicle control (e.g., DMSO) and a positive control with a well-characterized EZH2 inhibitor like Tazemetostat.
-
Select an appropriate time point for treatment (e.g., 48-72 hours) to allow for changes in gene expression.
-
-
Replicates: Prepare biological triplicates for each treatment condition to ensure statistical power.
2. RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample (e.g., 30-50 million reads).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Use tools like GSEA or DAVID to identify biological pathways and gene sets that are enriched among the differentially expressed genes. This will help to understand the functional consequences of EZH2 inhibition by this compound.
-
Comparison with other EZH2 inhibitors: Compare the list of differentially expressed genes and enriched pathways from this compound treatment with those from Tazemetostat treatment to identify common and unique transcriptional signatures.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for RNA-seq Validation
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alexkentsis.net [alexkentsis.net]
- 9. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. (Open Access) Validation of the histone methyltransferase EZH2 as a therapeutic target for various types of human cancer and as a prognostic marker. (2011) | Masashi Takawa | 196 Citations [scispace.com]
CPI-1328: A New Generation of EZH2 Inhibition with Enhanced Potency, but is it More Selective?
A detailed comparison of the second-generation EZH2 inhibitor, CPI-1328, with its first-generation predecessors, focusing on selectivity and potency based on available preclinical data.
In the landscape of epigenetic drug discovery, the development of inhibitors for EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has marked a significant advancement in cancer therapeutics. First-generation inhibitors such as tazemetostat (B611178) and GSK126 established the clinical potential of targeting EZH2. Now, second-generation inhibitors, exemplified by this compound, are emerging with claims of improved properties. This guide provides a comparative analysis of this compound and first-generation EZH2 inhibitors, with a focus on selectivity and potency, to aid researchers, scientists, and drug development professionals in understanding their distinct profiles.
Potency: A Leap Forward with this compound
This compound demonstrates a remarkable increase in potency compared to first-generation EZH2 inhibitors. This enhanced potency is primarily attributed to a significantly longer drug-target residence time.[1]
| Inhibitor | Generation | Target | Binding Affinity (Ki) |
| This compound | Second | EZH2 | 63 fM[2][3][4] |
| Tazemetostat (EPZ-6438) | First | EZH2 | 64 pM[1] |
| GSK126 | First | EZH2 | ~0.5-3 nM[4] |
| CPI-1205 | First | EZH2 | 0.0022 µM (WT), 0.0031 µM (mutant)[4] |
Selectivity Profile: A Comparative Overview
Selectivity is a critical attribute of any targeted therapy, as it minimizes off-target effects and enhances the therapeutic window. First-generation EZH2 inhibitors have been characterized by their high selectivity for EZH2 over other histone methyltransferases (HMTs) and even the closely related homolog, EZH1.
First-Generation EZH2 Inhibitors: A High Bar for Selectivity
-
Tazemetostat (EPZ-6438): Exhibits over 4,500-fold greater potency for EZH2 compared to 14 other HMTs and is 35-fold more potent against EZH2 than EZH1.[4]
-
GSK126: Demonstrates high selectivity, with over 1,000-fold greater potency for EZH2 compared to 20 other methyltransferases and a 150-fold higher potency against EZH2 than EZH1.[4][5]
-
GSK343: A tool compound from the same class as GSK126, is over 1000-fold selective for EZH2 over most other methyltransferases, with a 60-fold selectivity over EZH1.
Mechanism of Action and Experimental Workflows
The primary mechanism of action for both first and second-generation EZH2 inhibitors is the competitive inhibition of the S-adenosylmethionine (SAM) cofactor binding pocket within the SET domain of EZH2. This prevents the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27), leading to a reduction in the H3K27me3 mark and subsequent de-repression of target genes.
Caption: Mechanism of SAM-competitive EZH2 inhibition.
Experimental Protocols
The determination of inhibitor potency and selectivity involves several key in vitro and in vivo experiments.
1. Enzymatic Assays (Potency Determination):
-
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound against the EZH2 enzyme.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay. This involves a purified, biotinylated EZH2/PRC2 complex, a fluorescently labeled streptavidin donor, and a tracer ligand that binds to the SAM pocket. The inhibitor displaces the tracer, leading to a decrease in the FRET signal. Kinetic parameters such as the association rate (k_on) and dissociation rate (k_off) are measured to calculate the Ki.
2. Cellular Assays (Target Engagement):
-
Objective: To assess the inhibitor's ability to reduce global H3K27me3 levels in cells.
-
Methodology: Cancer cell lines with known EZH2 mutations (e.g., KARPAS-422) or wild-type EZH2 are treated with varying concentrations of the inhibitor. Following treatment, histone proteins are extracted, and the levels of H3K27me3 are quantified using methods like ELISA, Western blotting, or mass spectrometry.
3. Selectivity Panels:
-
Objective: To determine the inhibitor's activity against a panel of other methyltransferases and related enzymes.
-
Methodology: The inhibitor is tested in enzymatic assays against a broad range of purified methyltransferases, including the highly homologous EZH1. The IC50 values obtained for these off-targets are then compared to the IC50 for EZH2 to determine the selectivity ratio.
Caption: Experimental workflow for EZH2 inhibitor characterization.
In Vivo Efficacy: this compound Shows Promise
Preclinical xenograft models have demonstrated the in vivo potential of this compound. In a KARPAS-422 xenograft model, this compound exhibited a dose-dependent reduction in H3K27me3 levels and subsequent tumor regression.[1] Notably, a 25 mg/kg once-daily dose of this compound resulted in an 89% reduction in H3K27me3 levels, whereas the same dose of tazemetostat did not produce a statistically significant reduction.[1] To achieve a similar tumor regression profile as this compound, a much higher and more frequent dose of tazemetostat (160 mg/kg twice daily) was required.[1]
Conclusion
This compound represents a significant step forward in the development of EZH2 inhibitors, primarily through its substantially increased potency, which translates to improved efficacy in preclinical models at lower doses compared to first-generation agents like tazemetostat. This enhanced potency is driven by an extended drug-target residence time.
Regarding selectivity, while first-generation inhibitors have a well-documented and high degree of selectivity against other methyltransferases, a direct, comprehensive selectivity profile for this compound is not yet widely available. Therefore, while its superior potency is clear, a definitive statement on whether this compound is more selective than its predecessors awaits further comparative data. The remarkable potency of this compound, however, suggests that it may achieve profound and sustained target inhibition in a clinical setting, potentially offering a significant therapeutic advantage.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual EZH1/2 inhibition enhances DNMT inhibitor efficacy in colon cancer through targeting H3K27me1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of CPI-1328: A Comparative Guide Using EZH2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of CPI-1328, a potent second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). By comparing its effects on wild-type cells with those on EZH2 knockout cells, researchers can definitively attribute the compound's cellular activity to the specific inhibition of EZH2. This guide includes comparative data with other known EZH2 inhibitors, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a crucial role in silencing gene expression, including that of tumor suppressor genes.[3][4] Its dysregulation is implicated in numerous cancers, making it a key therapeutic target.[4][5] this compound is a highly potent, S-adenosyl-l-methionine (SAM)-competitive EZH2 inhibitor with a reported Ki value of 63 fM.[6][7]
Confirming that a drug candidate's biological effects are due to the modulation of its intended target is a critical step in drug development. The use of knockout cell lines provides a "gold standard" approach for such validation. If an inhibitor is truly on-target, its phenotypic effects, such as reduced cell proliferation, should be significant in wild-type cells but minimal in knockout cells where the target is absent.[2]
Comparative Efficacy of EZH2 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to other well-characterized EZH2 inhibitors. This compound demonstrates exceptionally high affinity for its target.
| Inhibitor | Inhibitor Type | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | SAM-Competitive | 63 fM | Highly selective for EZH2 | [6][7] |
| Tazemetostat (EPZ-6438) | SAM-Competitive | 64 pM | >20,000-fold selective over other HMTs | [8] |
| GSK126 | SAM-Competitive | ~0.5 nM | >1,000-fold selective for EZH2 over other HMTs | [9] |
| EI1 | SAM-Competitive | 13-15 nM (IC50) | Highly selective for EZH2/PRC2 | [10] |
Experimental Framework for On-Target Validation
A definitive method to confirm that this compound's activity is mediated through EZH2 is to compare its effects in a cell line that expresses EZH2 (wild-type, WT) with an isogenic version where the EZH2 gene has been knocked out (KO). The logic is that the inhibitor's effect should be abrogated in the absence of its target.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of EZH2 Inhibitors: CPI-1328 vs. EPZ-6438
A detailed analysis for researchers and drug development professionals on the performance of two prominent EZH2 inhibitors, CPI-1328 and EPZ-6438 (Tazemetostat), in preclinical cancer models. This guide provides a comprehensive side-by-side comparison of their mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety, supported by experimental data and detailed protocols.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors. This has led to the development of small molecule inhibitors targeting EZH2. Among these, EPZ-6438 (tazemetostat), a first-generation EZH2 inhibitor, has gained regulatory approval for specific indications. More recently, second-generation inhibitors like this compound have been developed with the aim of improving upon existing therapies. This guide provides a detailed side-by-side preclinical analysis of this compound and EPZ-6438 to inform researchers and drug development professionals.
Mechanism of Action
Both this compound and EPZ-6438 are potent and selective inhibitors of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). They act as S-adenosyl-methionine (SAM)-competitive inhibitors, preventing the methylation of histone H3 on lysine (B10760008) 27 (H3K27). This inhibition leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in anti-proliferative effects in cancer cells dependent on EZH2 activity. A key differentiator for this compound is its significantly longer residence time on the EZH2 enzyme, which is hypothesized to lead to more durable target engagement and enhanced biological activity.[1]
Figure 1: Simplified signaling pathway of EZH2 and the mechanism of action of this compound and EPZ-6438.
In Vitro Activity
Both this compound and EPZ-6438 demonstrate potent inhibition of EZH2 enzymatic activity. EPZ-6438 has been extensively characterized across a wide range of cancer cell lines. This compound has been shown to have exceptional potency, with a dissociation constant (Ki) in the femtomolar range, and a significantly longer residence time compared to first-generation inhibitors.[1]
| Parameter | This compound | EPZ-6438 (Tazemetostat) | Reference |
| Target | EZH2 | EZH2 | [1] |
| Mechanism | SAM-competitive inhibitor | SAM-competitive inhibitor | [1] |
| Ki | 63 fM | 64 pM | [1] |
| Residence Time (τ) | ~4400 hours | Not explicitly reported, but significantly shorter than this compound | [1] |
| Cellular H3K27me3 IC50 | Not explicitly reported | 2-90 nM (in DLBCL cell lines) | [1] |
| KARPAS-422 Cell Viability GI50 | ~10 nM | ~100 nM | [1] |
Table 1: Comparison of in vitro activity of this compound and EPZ-6438.
Preclinical In Vivo Efficacy
A direct comparison in a KARPAS-422 lymphoma xenograft model demonstrated the superior in vivo efficacy of this compound over EPZ-6438.[1]
| Model | Compound | Dose & Schedule | Outcome | Reference |
| KARPAS-422 Xenograft | This compound | 10 mg/kg QD, PO | 43% reduction in H3K27me3; Tumor regression observed around Day 12. | [1] |
| This compound | 25 mg/kg QD, PO | 89% reduction in H3K27me3; Rapid tumor regression starting around Day 5. | [1] | |
| EPZ-6438 | 25 mg/kg QD, PO | No significant reduction in H3K27me3; 49% reduction in tumor volume. | [1] | |
| EPZ-6438 | 160 mg/kg BID, PO | Significant reduction in H3K27me3 (comparable to 10 mg/kg this compound); Tumor regression profile similar to this compound. | [1] |
Table 2: In vivo efficacy of this compound versus EPZ-6438 in the KARPAS-422 lymphoma xenograft model.
Pharmacokinetics
Pharmacokinetic studies in mice revealed key differences between the two compounds, particularly in plasma and tumor concentrations.[1]
| Parameter | This compound (25 mg/kg QD) | EPZ-6438 (25 mg/kg QD) | Reference |
| Total Tumor Concentration (1h post-dose, Day 12) | ~350 ng/g | ~730 ng/g | [1] |
| Total Plasma Concentration (1h post-dose, Day 12) | ~490 ng/mL | ~6100 ng/mL | [1] |
| Plasma Concentration (10h post-dose) | 12 ng/mL | Not reported | [1] |
| Plasma Concentration (24h post-dose) | Undetectable | Not reported | [1] |
Table 3: Comparative pharmacokinetic parameters in mice.
Safety Profile
In the head-to-head preclinical study, this compound was well-tolerated at doses that demonstrated superior efficacy, with no signs of overt toxicity or changes in body weight.[1] A systematic review and meta-analysis of clinical trial data for various EZH2 inhibitors, including tazemetostat, found them to have a manageable safety profile.[2] Common treatment-related adverse events were generally mild to moderate.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.
Enzymatic Assay (General Protocol)
EZH2 enzymatic activity is typically measured using a biochemical assay that detects the product of the methyltransferase reaction, S-adenosyl-homocysteine (SAH).
-
Reaction Setup: Recombinant PRC2 complex is incubated with the histone H3 substrate and the methyl donor, SAM, in the presence of varying concentrations of the inhibitor (this compound or EPZ-6438).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of SAH produced is quantified using a detection reagent, often in a fluorescence-based readout.
-
Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells (e.g., KARPAS-422) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the EZH2 inhibitor or vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 6-11 days) to allow for the anti-proliferative effects of EZH2 inhibition to manifest. The medium is replaced with fresh compound every 3-4 days.
-
Lysis and Signal Detection: A reagent containing a thermostable luciferase and its substrate is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the percent viability. GI50 values are calculated from the dose-response curves.
In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., KARPAS-422) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or EPZ-6438 is administered orally at the specified doses and schedules. The vehicle is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring H3K27me3 levels via Western blot or ELISA.
Figure 2: A typical experimental workflow for the preclinical evaluation of an EZH2 inhibitor.
Conclusion
The preclinical data presented in this guide highlights the evolution of EZH2 inhibitors from the first-generation compound EPZ-6438 to the second-generation inhibitor this compound. While both compounds effectively target EZH2, this compound demonstrates significantly higher potency and a longer residence time, which translates to superior in vivo efficacy at lower doses in the KARPAS-422 lymphoma model.[1] The ability of this compound to achieve robust and durable target inhibition with a favorable pharmacokinetic and safety profile suggests its potential as a promising therapeutic candidate. Further preclinical studies across a broader range of cancer models are warranted to fully elucidate the therapeutic potential of this compound. This side-by-side analysis provides a valuable resource for researchers in the field of epigenetics and cancer drug development.
Figure 3: Logical relationship of the preclinical comparison between this compound and EPZ-6438.
References
Evaluating the Synergistic Potential of CPI-1328 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
CPI-1328, a second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), has demonstrated significant promise in preclinical studies as a potent and highly selective epigenetic modulator. Its unique mechanism of action, characterized by a prolonged residence time on its target, suggests that it may offer durable target engagement. This guide provides an objective comparison of the synergistic effects of this compound with other anticancer drugs, supported by available preclinical data, to inform future research and clinical development strategies.
Mechanism of Action: EZH2 Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3). In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and survival. This compound acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.
Preclinical Synergistic Studies: An Overview
While specific quantitative data on the synergistic effects of this compound with other anticancer agents remains limited in publicly available literature, preclinical studies on its precursor, CPI-1205, and other EZH2 inhibitors provide a strong rationale for combination therapies. The following sections summarize the observed and potential synergistic interactions.
Combination with Androgen Receptor Signaling (ARS) Inhibitors
Preclinical evidence suggests a synergistic relationship between EZH2 inhibitors and androgen receptor signaling (ARS) inhibitors, such as enzalutamide, in models of metastatic castration-resistant prostate cancer (mCRPC). Mechanistically, EZH2 can co-activate the androgen receptor, and its inhibition can resensitize cancer cells to ARS-targeted therapies.
Table 1: Preclinical Rationale for this compound and ARS Inhibitor Combination
| Cancer Model | Observed Effect of EZH2 Inhibitor (CPI-1205) Combination | Potential Mechanism of Synergy |
| Prostate Cancer | Synergistic inhibition of tumor cell growth in models resistant to ARS inhibitors. | EZH2 inhibition downregulates AR signaling pathways, potentially overcoming resistance mechanisms. |
Combination with BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated therapeutic strategy in several hematological malignancies. Preclinical studies combining EZH2 inhibitors with BCL-2 inhibitors, such as venetoclax (B612062), have shown synergistic activity in acute myeloid leukemia (AML). EZH2 inhibition can modulate the expression of other BCL-2 family members, thereby increasing the sensitivity of cancer cells to BCL-2 blockade.
Table 2: Preclinical Rationale for this compound and BCL-2 Inhibitor Combination
| Cancer Model | Observed Effect of EZH2 Inhibitor Combination | Potential Mechanism of Synergy |
| Acute Myeloid Leukemia | Significant synergistic induction of apoptosis. | EZH2 inhibition alters the balance of pro- and anti-apoptotic BCL-2 family proteins, enhancing venetoclax efficacy. |
Combination with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA mutations. There is a strong preclinical rationale for combining EZH2 inhibitors with PARP inhibitors. EZH2 inhibition can downregulate key genes involved in homologous recombination repair, inducing a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibition.
Table 3: Preclinical Rationale for this compound and PARP Inhibitor Combination
| Cancer Model | Potential Effect of EZH2 Inhibitor Combination | Potential Mechanism of Synergy |
| Ovarian, Breast, Prostate Cancer | Enhanced cancer cell killing and tumor growth inhibition. | EZH2 inhibition may induce synthetic lethality with PARP inhibition by suppressing DNA repair pathways. |
Combination with Standard Chemotherapy and Other Epigenetic Drugs
Preclinical research has also pointed towards the potential synergy of EZH2 inhibitors with standard chemotherapy agents and other epigenetic modifiers like HDAC inhibitors. In multiple myeloma models, EZH2 inhibitors have shown synergistic effects with lenalidomide, prednisolone, and bortezomib. The proposed mechanism involves the modulation of various signaling pathways and the enhancement of chemosensitivity.
Experimental Protocols
Detailed experimental protocols for evaluating the synergistic effects of drug combinations are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer drug on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment
Objective: To evaluate the synergistic antitumor efficacy of this compound and a combination drug in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDXs).
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs. Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the tumor growth inhibition between the different treatment arms. A synergistic effect is indicated if the tumor growth inhibition in the combination group is significantly greater than the additive effect of the individual drugs.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Evaluating Synergistic Effects.
Conclusion
The available preclinical data strongly suggests that this compound, as a potent EZH2 inhibitor, holds significant potential for synergistic activity when combined with a variety of other anticancer agents, including ARS inhibitors, BCL-2 inhibitors, PARP inhibitors, and standard chemotherapy. These combinations offer the promise of overcoming drug resistance, enhancing therapeutic efficacy, and potentially expanding the clinical utility of EZH2 inhibition to a broader range of malignancies. Further dedicated preclinical studies providing quantitative synergy data for this compound are warranted to guide the design of future clinical trials and ultimately improve patient outcomes.
Safety Operating Guide
Proper Disposal Procedures for CPI-1328: A General Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for CPI-1328 was not located in publicly available resources. Therefore, this document provides essential safety and logistical information based on general best practices for the disposal of potent, research-grade chemical compounds. Researchers, scientists, and drug development professionals must obtain the specific SDS from the supplier of this compound and consult with their institution's Environmental Health and Safety (EHS) department for disposal procedures that are compliant with local, state, and federal regulations.
The proper disposal of any chemical, particularly a potent inhibitor like this compound, is critical for laboratory safety and environmental protection. The following step-by-step guidance outlines a general operational plan for managing and disposing of such chemical waste.
Essential Disposal Protocol for Potent Research Compounds
The disposal of chemical waste is a regulated process that begins the moment a material is designated as waste.[1] To ensure safety and compliance, a systematic approach is necessary.
Step 1: Waste Characterization and Segregation
The first step in responsible chemical waste management is proper classification and segregation.[2]
-
Consult the SDS: The Safety Data Sheet is the primary source of information regarding a chemical's hazards, handling, and disposal requirements.
-
Identify Waste Streams: Determine if the waste is a solid, liquid, or a contaminated material (e.g., gloves, pipette tips, vials).
-
Segregate Incompatible Chemicals: Never mix different chemical wastes unless explicitly instructed by a validated procedure.[3] Incompatible chemicals should be stored separately to prevent dangerous reactions.[4][5] For instance, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.[4]
-
Halogenated vs. Non-Halogenated Solvents: Collect halogenated and non-halogenated organic solvents in separate, designated containers.[6]
Step 2: Proper Waste Containment and Labeling
All chemical waste must be stored in appropriate, well-labeled containers.
-
Use Compatible Containers: Waste must be stored in containers made of a material that is compatible with the chemical.[6][7] Often, the original container is a suitable choice.[8] The container must have a securely fitting cap and be in good condition, free from leaks or external residue.[4][8]
-
Clear and Detailed Labeling: Every waste container must be clearly labeled.[2][3] The label should include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][8] This prevents the release of vapors and potential spills.
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]
-
Designated Location: The SAA should be a well-ventilated and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment, such as a plastic tub, especially for liquid waste containers stored on the floor.[5][6]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the limits for acutely toxic wastes.[1]
Step 4: Arranging for Disposal
Laboratory personnel should not transport hazardous waste.[8]
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1][9]
-
Do Not Use Drains: Potent research compounds and their solutions should not be disposed of down the sink.[2][8] Only certain non-hazardous, water-soluble materials may be approved for drain disposal by your EHS department.[4]
-
Empty Containers: Empty containers that held acutely hazardous chemicals may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[7][8] Always consult your EHS for specific procedures.
General Experimental Protocol: Preparing Chemical Waste for Disposal
-
Don Appropriate PPE: Before handling any chemical waste, consult the SDS for the required Personal Protective Equipment (PPE), which may include safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare the Waste Container: Select a clean, dry, and compatible waste container with a secure lid. Affix a "Hazardous Waste" label and fill in all required information.
-
Transfer Solid Waste: Carefully transfer solid this compound waste or contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) into the designated solid waste container using appropriate tools (e.g., spatula, forceps).
-
Transfer Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid waste container. Avoid splashing and do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
Seal and Clean: Securely cap the waste container. Wipe the exterior of the container with a suitable decontaminating solvent to remove any external residue.
-
Store in SAA: Place the sealed container in the designated Satellite Accumulation Area according to your laboratory's established procedures.
-
Update Inventory: Document the generation of the waste in your laboratory's chemical inventory.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for CPI-1328
Disclaimer: This document is intended to provide guidance on the safe handling of CPI-1328 for research purposes. It is based on general laboratory safety principles for potent compounds. Researchers should always consult their institution's safety protocols and, if available, the official Safety Data Sheet (SDS) from the supplier. A thorough risk assessment should be conducted before handling this compound.
This compound is a highly potent EZH2 inhibitor, typically supplied as a solid powder.[1][2][3][4] Due to its high potency, extreme caution must be exercised to prevent exposure. The following guidelines provide essential safety and logistical information for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds like this compound. The required PPE varies depending on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for exposure) | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate particulate filters (e.g., N95, P100) or a powered air-purifying respirator (PAPR)- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, dilutions) | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over a laboratory coat- Chemical-resistant footwear | - Elbow-length gloves for larger volumes or when there is a higher risk of splashing |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated during cleaning) |
Note: Always inspect PPE for damage before use and follow the manufacturer's instructions for proper use, cleaning, and maintenance.[5][6][7][8][9]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contamination.[10]
-
Ventilation: Ensure proper ventilation. The fume hood should have a verified face velocity.
-
Equipment Assembly: Before starting, assemble all necessary equipment, including spatulas, weigh boats, vials, solvents, and waste containers.
-
Minimize Quantities: Handle the smallest feasible quantity of the compound.
-
Review Safety Information: If an SDS is available, review it thoroughly before beginning work.
2. Weighing the Compound (Solid Form):
-
Don Appropriate PPE: Wear the PPE specified for handling powders/solids.
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent static electricity from causing the powder to disperse.
-
Careful Transfer: Use a dedicated spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Clean-Up: After weighing, carefully clean the spatula and the weighing area using a wet-wiping technique to prevent the dispersal of powder. Dispose of the wipes in the designated hazardous waste container.
3. Solution Preparation:
-
Don Appropriate PPE: Wear the PPE specified for handling liquids/solutions.
-
Controlled Addition: Slowly add the solvent to the vial containing the pre-weighed this compound to avoid splashing.
-
Secure Containment: Cap the vial securely before mixing or vortexing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Experimental Procedures:
-
Containment: Conduct all manipulations of this compound, both in solid and solution form, within the designated handling area (e.g., fume hood).
-
Avoid Aerosol Generation: Take care to prevent the generation of aerosols.
-
Decontamination: Decontaminate all reusable equipment, such as spatulas and glassware, immediately after use.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including used weigh boats, disposable PPE (gloves, coveralls, etc.), and contaminated wipes, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless it is known to be compatible.[11][12]
-
Sharps: Dispose of any contaminated sharps (needles, razor blades, etc.) in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the solvent (if applicable), and the date.
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.[12]
3. Disposal Method:
-
High-Temperature Incineration: For many potent pharmaceutical compounds, high-temperature incineration is the preferred method of disposal.[5]
-
Professional Disposal Service: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour this compound waste down the drain. [13]
4. Empty Container Disposal:
-
Decontamination: Before disposing of an empty container that held this compound, it should be triple-rinsed with a suitable solvent.[14]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[14]
-
Defacing: Obliterate or remove all labels from the empty, rinsed container before disposing of it as regular laboratory glassware or plastic waste, in accordance with institutional policies.[5]
Visual Guides
Logical Workflow for Handling this compound
A step-by-step workflow for the safe handling of this compound.
Decision-Making for PPE Selection
A simplified decision-making diagram for selecting the appropriate PPE.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pppmag.com [pppmag.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. realsafety.org [realsafety.org]
- 10. escopharma.com [escopharma.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
